4-Phenylbutyric acid-d2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
2,2,3,3-tetradeuterio-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i4D2,8D2 |
InChI 键 |
OBKXEAXTFZPCHS-ZDAGDFTFSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is 4-Phenylbutyric acid-d2 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid-d2 (4-PBA-d2) is the deuterated analogue of 4-Phenylbutyric acid (4-PBA), a compound of significant interest in biomedical research and drug development. The substitution of two hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, renders 4-PBA-d2 an invaluable tool for a variety of research applications, most notably as an internal standard in quantitative mass spectrometry-based assays.[1] Its chemical and biological properties are largely reflective of its non-deuterated counterpart, 4-PBA, which is recognized as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in advancing research into cellular stress and epigenetic regulation.
Chemical Properties
The introduction of deuterium atoms has a minimal effect on the physicochemical properties of the molecule. Therefore, the properties of 4-PBA can be considered as close approximations for 4-PBA-d2.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₂O₂ | N/A |
| Molecular Weight | 166.22 g/mol | N/A |
| CAS Number | 461391-24-2 | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 49-51 °C (for 4-PBA) | [4] |
| Boiling Point | 165 °C at 10 mmHg (for 4-PBA) | [4] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| Water Solubility | 5.3 g/L at 40 °C (for 4-PBA) | [5] |
Synthesis and Purification
General Synthetic Approach for 4-PBA:
A common method for the synthesis of 4-phenylbutyric acid is the Friedel-Crafts acylation of benzene (B151609) with γ-butyrolactone in the presence of aluminum chloride, followed by reduction of the resulting keto acid.[4]
Purification:
Crude 4-phenylbutyric acid can be purified by vacuum distillation.[7] Further purification can be achieved by dissolving the acid in an aqueous base, extracting with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the purified acid.[7] The resulting crystals can be collected by filtration and dried.[7]
Experimental Protocols
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is primarily utilized as an internal standard for the accurate quantification of 4-PBA in biological matrices such as plasma, urine, and cell culture media.[1] The following is a representative protocol for its use in quantifying 4-PBA in a cell culture medium by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 4-Phenylbutyric acid (the analyte) in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (the internal standard) in methanol.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Serially dilute the 4-PBA stock solution with the appropriate cell culture medium to prepare a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of cell culture medium sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard solution at a known concentration.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 4-PBA and 4-PBA-d2. These transitions would need to be optimized for the specific instrument being used.
-
Example for 4-PBA: m/z 163.1 → 91.1
-
Example for 4-PBA-d2: m/z 165.1 → 91.1 (or other appropriate product ion)
-
-
5. Data Analysis:
-
Quantify the amount of 4-PBA in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for quantifying 4-PBA using 4-PBA-d2 as an internal standard.
Biological Activity and Mechanisms of Action
The biological effects of this compound are attributed to its non-deuterated form, 4-PBA. 4-PBA has two well-established primary mechanisms of action: inhibition of histone deacetylases (HDACs) and attenuation of endoplasmic reticulum (ER) stress.
Histone Deacetylase (HDAC) Inhibition
4-PBA acts as a pan-HDAC inhibitor, leading to an increase in the acetylation of histone proteins.[8] This epigenetic modification results in a more open chromatin structure, thereby altering gene expression.[2] The inhibition of HDACs by 4-PBA can lead to the transcriptional activation of various genes, including those involved in cell cycle arrest and apoptosis in cancer cells.[8]
Caption: Mechanism of HDAC inhibition by 4-Phenylbutyric acid.
Endoplasmic Reticulum (ER) Stress Inhibition
4-PBA functions as a chemical chaperone, helping to alleviate the accumulation of misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[9][10] ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis.[9][11] However, prolonged ER stress can lead to apoptosis. 4-PBA helps to reduce ER stress by improving protein folding and facilitating the trafficking of proteins out of the ER.[9] One of the key pathways modulated by 4-PBA is the PERK pathway. Under ER stress, the sensor protein PERK is activated, leading to the phosphorylation of eIF2α, which in turn upregulates the transcription factor ATF4 and its downstream target CHOP, a pro-apoptotic factor.[12] 4-PBA has been shown to decrease the activation of this pathway.[12]
Caption: 4-PBA's role in the PERK branch of the ER stress response.
Conclusion
This compound is a critical tool for researchers in pharmacology, biochemistry, and molecular biology. Its primary application as an internal standard enables the precise and accurate quantification of 4-PBA, facilitating pharmacokinetic and pharmacodynamic studies. The well-characterized biological activities of its non-deuterated counterpart as an HDAC and ER stress inhibitor make 4-PBA a subject of intense investigation for its therapeutic potential in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This guide provides a foundational understanding of this compound for professionals engaged in drug discovery and development, highlighting its chemical properties, synthesis, and key experimental applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 4-Phenylbutyric Acid-d2
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Phenylbutyric acid-d2, a deuterated analog of the histone deacetylase inhibitor 4-Phenylbutyric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the preparation and characterization of isotopically labeled compounds.
Synthesis of this compound
One proposed synthetic pathway utilizes γ-butyrolactone-d6 (B1163200) as a key precursor. The deuterons on the lactone ring are strategically positioned to yield 4-Phenylbutyric acid deuterated on the butyric acid chain.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol (Adapted from the synthesis of 4-Phenylbutyric acid)
This protocol is adapted from established procedures for the synthesis of non-deuterated 4-phenylbutyric acid.[1][2][3] The key modification is the substitution of γ-butyrolactone with γ-butyrolactone-d6.
Materials:
-
Benzene
-
γ-Butyrolactone-d6
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Toluene
-
Amalgamated Zinc (for Clemmensen reduction)
-
Ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride in benzene, slowly add γ-butyrolactone-d6 at a controlled temperature (typically below 10°C).
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
-
Work-up and Isolation of the Intermediate:
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ether or dichloromethane).
-
The combined organic extracts are washed with water, a dilute solution of sodium hydroxide, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 4-oxo-4-phenylbutanoic acid-d6.
-
-
Reduction of the Keto Group (Clemmensen Reduction):
-
The crude keto acid is refluxed with amalgamated zinc and concentrated hydrochloric acid in a suitable solvent like toluene.[4]
-
The reaction is monitored until the carbonyl group is fully reduced.
-
-
Final Work-up and Purification:
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed and dried.
-
The solvent is evaporated, and the resulting crude this compound is purified, for example, by vacuum distillation or recrystallization, to yield the final product.
-
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium (B1214612) atoms at the specified positions. Commercially available this compound typically exhibits high isotopic purity.
Quantitative Data on Isotopic Purity
| Parameter | Value | Source |
| Isotopic Purity | ≥99% deuterated forms | Supplier Data |
| Chemical Purity | 99.70% | Supplier Data |
Determination of Isotopic Purity
The determination of isotopic purity and the confirmation of the location of deuterium atoms are typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a sample. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to distinguish between molecules with different numbers of deuterium atoms (isotopologues).
Experimental Workflow for HRMS Analysis:
Caption: Workflow for isotopic purity analysis by LC-HRMS.
The relative intensities of the peaks corresponding to the d0, d1, d2, etc., isotopologues are used to calculate the isotopic enrichment and the overall isotopic purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, is an indispensable tool for confirming the positions of deuterium incorporation and assessing isotopic purity.
-
¹H NMR: In a highly deuterated sample, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. The presence of small residual proton signals allows for the quantification of the non-deuterated species.
-
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a distinct signal for each deuterated position in the molecule. This allows for unambiguous confirmation of the labeling pattern.
Data Interpretation Logic:
Caption: Logic for determining isotopic purity and deuteration sites using NMR.
Summary
The synthesis of this compound can be reliably achieved through established synthetic routes using deuterated starting materials. The isotopic purity of the final product is a critical parameter that can be accurately determined using a combination of HRMS and NMR spectroscopy. For researchers and drug development professionals, ensuring high isotopic purity is essential for the successful application of deuterated compounds in various studies.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 3. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 4-Phenylbutyric Acid as a Chemical Chaperone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutyric acid (4-PBA) is a small molecule chemical chaperone that has garnered significant attention for its ability to alleviate cellular stress by promoting proper protein folding. Initially approved for the treatment of urea (B33335) cycle disorders, its therapeutic potential has expanded to a range of protein misfolding diseases. This technical guide delves into the core mechanism of action of 4-PBA as a chemical chaperone, focusing on its role in mitigating endoplasmic reticulum (ER) stress and modulating the Unfolded Protein Response (UPR). We will explore the biochemical interactions of 4-PBA with misfolded proteins, its impact on key signaling pathways, and provide detailed experimental protocols for assessing its efficacy.
Introduction: The Challenge of Protein Misfolding and ER Stress
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A breakdown in the ER's quality control machinery can lead to the accumulation of misfolded or unfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins and enzymes involved in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, prolonged or severe ER stress can overwhelm the UPR, leading to apoptosis and cellular dysfunction, which is a hallmark of numerous diseases, including cystic fibrosis, neurodegenerative disorders, and metabolic diseases.[1][2]
Chemical chaperones are small molecules that can stabilize protein conformation, prevent aggregation, and facilitate proper folding, thereby reducing the load of misfolded proteins in the ER and mitigating ER stress.[3] 4-Phenylbutyric acid (4-PBA) is a prominent example of such a molecule.
The Dual Modality of 4-Phenylbutyric Acid's Action
4-PBA exhibits a multifaceted mechanism of action, primarily functioning as a chemical chaperone and also as a histone deacetylase (HDAC) inhibitor.
Primary Mechanism: A Chemical Chaperone for Misfolded Proteins
The principal chaperone activity of 4-PBA is attributed to its amphipathic nature. The phenyl group provides a hydrophobic moiety that can interact with exposed hydrophobic regions of misfolded proteins.[3] This interaction is crucial as the exposure of hydrophobic residues is a common feature of non-native protein conformations and a driving force for protein aggregation. By masking these hydrophobic patches, 4-PBA prevents the formation of toxic protein aggregates and provides a more favorable environment for the protein to achieve its native, functional conformation.[1] This action directly reduces the burden of misfolded proteins within the ER lumen, thereby alleviating the initial trigger for ER stress.
Secondary Mechanism: Histone Deacetylase Inhibition
In addition to its chaperone activity, 4-PBA is also known to be a weak inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA can lead to hyperacetylation of histones, resulting in a more open chromatin structure that facilitates gene transcription. This can, in turn, influence the expression of genes involved in the cellular stress response, including those encoding for molecular chaperones. However, studies have suggested that the primary neuroprotective and ER stress-reducing effects of 4-PBA are mediated by its chemical chaperone activity rather than its HDAC inhibitory function.
Modulation of the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the ER triggers the activation of three main UPR signaling branches, initiated by the ER transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78 (Glucose-regulated protein 78), also known as BiP. Upon ER stress, GRP78 preferentially binds to unfolded proteins, leading to the release and activation of IRE1α, PERK, and ATF6. 4-PBA mitigates ER stress by influencing all three branches of the UPR.
Attenuation of the IRE1α Pathway
Activated IRE1α possesses endoribonuclease activity that unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This splicing event results in a translational frameshift, producing the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, ERAD, and quality control. Studies have shown that treatment with 4-PBA can mitigate the TNFα-induced increase in the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) mRNA, indicating a reduction in IRE1α activity.
Dampening the PERK Pathway
Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). Phosphorylated eIF2α attenuates global protein synthesis, thereby reducing the protein load entering the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein). 4-PBA treatment has been demonstrated to decrease the expression of key markers of the PERK pathway, including GRP78, PERK, ATF4, and CHOP, in various models of ER stress.
Impact on the ATF6 Pathway
Following its release from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting N-terminal fragment of ATF6 is an active transcription factor that moves to the nucleus to induce the expression of ER chaperones and XBP1. Research indicates that 4-PBA can reduce the expression of ATF6, thereby dampening this arm of the UPR.
Quantitative Data on the Effects of 4-PBA
The efficacy of 4-PBA in mitigating ER stress has been quantified in numerous studies. The following tables summarize key findings on the dose-dependent effects of 4-PBA on the expression of UPR markers.
Table 1: Effect of 4-PBA on ER Stress Marker Protein Expression (Western Blot)
| Cell/Tissue Type | Stress Inducer | 4-PBA Concentration | Target Protein | Observed Effect | Reference |
| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM | pIRE1α | ~50% decrease in the ratio of pIRE1α to total IRE1α | |
| Mouse Lung Epithelial (MLE)-12 Cells | Hyperoxia | 0.3 mM | GRP78, CHOP | Significant decrease in hyperoxia-induced upregulation | |
| 3T3-L1 Adipocytes | Differentiation | 10 mM | GRP78, GRP94, p-eIF2α | Reduced basal expression | |
| Mouse Heart Tissue | Transverse Aortic Constriction (TAC) | 20 mg/kg/day | GRP78, CHOP, p-PERK | Significant decrease in TAC-induced upregulation |
Table 2: Effect of 4-PBA on ER Stress Marker mRNA Expression (RT-qPCR)
| Cell Type | Stress Inducer | 4-PBA Concentration | Target mRNA | Observed Effect | Reference |
| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM | XBP1s/XBP1u ratio | ~50% decrease in the ratio | |
| Periodontal Ligament Stem Cells | LPS (10 mg/L) | 5 mM | GRP78, PERK, ATF4, CHOP | Significant downregulation | |
| DYT1 Dystonia Fibroblast Cells | Thapsigargin | 10 mM | sXBP1 | 1.2-fold reduction in spliced XBP1 levels |
Experimental Protocols for Assessing 4-PBA's Chaperone Activity
To aid researchers in evaluating the efficacy of 4-PBA, this section provides detailed methodologies for key experiments.
Western Blot Analysis of UPR Proteins
This protocol is designed to quantify changes in the protein levels of key UPR markers.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Induce ER stress using a suitable agent (e.g., 1 µg/mL tunicamycin or 1 µM thapsigargin) in the presence or absence of varying concentrations of 4-PBA (e.g., 1-10 mM) for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, p-PERK, total PERK, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
RT-qPCR for XBP1 Splicing and UPR Gene Expression
This protocol allows for the quantification of changes in mRNA levels of UPR target genes.
-
Cell Culture and Treatment: Follow the same procedure as for Western blotting.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for spliced XBP1, unspliced XBP1, total XBP1, GRP78, CHOP, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. For XBP1 splicing, the ratio of spliced to unspliced XBP1 can be determined.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Chaperone Interactions
This protocol can be adapted to investigate whether 4-PBA influences the interaction between a misfolded protein of interest and ER chaperones like GRP78.
-
Cell Culture, Transfection, and Treatment: Co-transfect cells with plasmids encoding a tagged version of the protein of interest and a tagged chaperone. Treat the cells with an ER stressor and 4-PBA as described above.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against the tagged protein of interest overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the tagged chaperone to detect the interaction.
Conclusion
4-Phenylbutyric acid acts as a potent chemical chaperone by directly interacting with misfolded proteins, preventing their aggregation, and thereby alleviating the burden on the ER's protein folding machinery. This primary action leads to a significant attenuation of the Unfolded Protein Response, as evidenced by the downregulation of key markers in all three signaling branches. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of 4-PBA in the context of protein misfolding diseases. A thorough understanding of its mechanism of action is paramount for the rational design of novel therapeutic strategies targeting ER stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 3. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Deuterated 4-Phenylbutyric Acid in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated 4-Phenylbutyric Acid (d-PBA) is a stable isotope-labeled variant of 4-Phenylbutyric Acid (4-PBA), a compound recognized for its role as a chemical chaperone in alleviating endoplasmic reticulum (ER) stress and as a treatment for urea (B33335) cycle disorders. The incorporation of deuterium (B1214612) atoms into the 4-PBA molecule creates a powerful tool for metabolic research, enabling precise tracing of its metabolic fate and its influence on various biochemical pathways. This technical guide provides an in-depth overview of the applications of deuterated 4-PBA in metabolic research, including detailed hypothetical experimental protocols, potential quantitative data, and the signaling pathways it may elucidate. While the use of d-PBA as an internal standard for analytical measurements is established, its application as a metabolic tracer in published literature is not yet widely documented. Therefore, the experimental designs and data presented herein are based on the known metabolism of 4-PBA and established principles of stable isotope tracing to guide future research in this promising area.
Introduction to 4-Phenylbutyric Acid and Isotope Tracing
4-Phenylbutyric acid is a short-chain fatty acid derivative that has garnered significant interest for its therapeutic potential in a range of metabolic diseases. Its primary mechanism of action is attributed to its ability to act as a chemical chaperone, aiding in proper protein folding and reducing the accumulation of misfolded proteins in the endoplasmic reticulum, thereby mitigating ER stress.[1][2] 4-PBA is also known to be a histone deacetylase (HDAC) inhibitor.[3]
Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule through complex biological systems. By replacing one or more atoms in a compound with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium), researchers can track the labeled molecule and its metabolites using mass spectrometry. This allows for the precise measurement of metabolic fluxes and the elucidation of pathway dynamics.
Deuterated 4-PBA, such as 4-phenylbutyric acid-d2 or -d11, serves as an ideal tracer for studying the pharmacokinetics and metabolism of 4-PBA itself.[3][4] Furthermore, by tracing the deuterium label, researchers can investigate how 4-PBA influences interconnected metabolic pathways, such as fatty acid oxidation and the urea cycle.
Core Applications in Metabolic Research
The primary application of deuterated 4-PBA in metabolic research is as a tracer to quantitatively map its metabolic journey and its impact on cellular metabolism.
Pharmacokinetic and Bioavailability Studies
By administering a known amount of d-PBA and measuring its concentration and the appearance of its deuterated metabolites in plasma, urine, and tissues over time, researchers can determine key pharmacokinetic parameters.
Elucidating Metabolic Pathways
4-PBA is known to undergo β-oxidation, similar to other fatty acids. Using d-PBA allows for the direct observation of this process and the identification of downstream metabolites.
Investigating the Link to the Urea Cycle
4-PBA is used in the treatment of urea cycle disorders. Its metabolite, phenylacetate (B1230308), conjugates with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine, providing an alternative pathway for nitrogen waste disposal. Deuterated 4-PBA can be used to quantify the flux through this alternative nitrogen disposal pathway.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for using deuterated 4-PBA in metabolic research. These are based on established methodologies for stable isotope tracing.
In Vitro Metabolic Fate Analysis in Hepatocytes
This experiment aims to trace the conversion of d-PBA to its primary metabolites in a liver cell line.
3.1.1. Cell Culture and Labeling
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Replace the medium with fresh DMEM containing a known concentration of deuterated 4-PBA (e.g., 100 µM d4-4-phenylbutyric acid).
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, and 24 hours).
3.1.2. Sample Preparation for LC-MS/MS Analysis
-
At each time point, place the culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.
3.1.3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detection: Monitor for the mass-to-charge ratios (m/z) of d4-4-phenylbutyric acid and its expected deuterated metabolites (e.g., d4-phenylacetic acid, d4-phenylacetylglutamine).
-
Quantification: Use a calibration curve generated with known concentrations of deuterated standards.
In Vivo Pharmacokinetic Study in a Rodent Model
This experiment aims to determine the pharmacokinetic profile of d-PBA and its metabolites in rats.
3.2.1. Animal Dosing and Sample Collection
-
Acclimate male Sprague-Dawley rats for one week.
-
Administer a single oral dose of deuterated 4-PBA (e.g., 50 mg/kg d9-4-phenylbutyric acid) suspended in a suitable vehicle.
-
Collect blood samples via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-coated tubes.
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Collect urine samples over the 24-hour period.
-
Store all samples at -80°C until analysis.
3.2.2. Plasma and Urine Sample Preparation
-
Plasma: Precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.
-
Urine: Dilute urine samples with water (e.g., 1:10) and centrifuge to remove any precipitates.
3.2.3. LC-MS/MS Analysis
-
Perform LC-MS/MS analysis as described in section 3.1.3, monitoring for the parent deuterated compound and its metabolites in plasma and urine.
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Hypothetical In Vitro Metabolism of d4-4-Phenylbutyric Acid in HepG2 Cells
| Time (hours) | d4-4-PBA (nmol/10^6 cells) | d4-Phenylacetic Acid (nmol/10^6 cells) | d4-Phenylacetylglutamine (nmol/10^6 cells) |
| 0 | 10.00 | 0.00 | 0.00 |
| 1 | 8.50 | 1.20 | 0.10 |
| 4 | 5.20 | 3.80 | 0.50 |
| 8 | 2.10 | 5.90 | 1.20 |
| 24 | 0.50 | 4.50 | 3.50 |
Table 2: Hypothetical Pharmacokinetic Parameters of d9-4-Phenylbutyric Acid in Rats
| Parameter | Value |
| Cmax (µg/mL) | 150 |
| Tmax (hours) | 1.5 |
| AUC (0-t) (µg*h/mL) | 650 |
| Half-life (t1/2) (hours) | 3.5 |
| Urinary Excretion (% of dose) | 75 |
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key pathways and workflows.
References
- 1. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines [mdpi.com]
The Use of 4-Phenylbutyric Acid-d2 as a Tracer in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (PBA) is a compound with demonstrated therapeutic potential, acting as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress inhibitor.[1][2] To elucidate its mechanism of action, metabolic fate, and pharmacokinetic profile, stable isotope-labeled tracers, such as 4-Phenylbutyric acid-d2 (PBA-d2), are invaluable tools. The substitution of hydrogen with deuterium (B1214612) atoms allows for the differentiation of the administered drug from its endogenous counterparts, enabling precise quantification and metabolic tracking without the need for radioactive labeling.[2] This technical guide provides an in-depth overview of the application of PBA-d2 as a tracer in pharmacokinetic studies, compiling available data and outlining experimental protocols.
Core Principles of Stable Isotope Tracing with this compound
The primary advantage of using PBA-d2 lies in its chemical similarity to the unlabeled drug, ensuring that its biological behavior and metabolic pathways are virtually identical. However, the mass difference allows for its distinct detection and quantification using mass spectrometry-based techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This enables researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of PBA.
Data Presentation: Pharmacokinetic Parameters
While specific pharmacokinetic data for this compound as a tracer is not extensively available in the public domain, the pharmacokinetic parameters of unlabeled PBA have been studied. This data serves as a crucial reference point for studies involving its deuterated analogue.
Table 1: Pharmacokinetic Parameters of 4-Phenylbutyric Acid (PBA) in Animal Models Note: This data is for unlabeled PBA and is intended to provide a reference for studies with PBA-d2.
| Species | Dose and Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Mice | 10 mg/kg, intravenous | - | - | - | - | [1] |
| Rats | 300 mg/kg, injection | - | - | - | - | [3] |
| Baboons | - | - | - | - | - |
Table 2: Tissue Distribution of 11C-labeled PBA in Baboons (%ID/cc) Note: This data is for a radiolabeled analog of PBA and provides insight into its distribution.
| Organ | Uptake (%ID/cc) |
| Liver | High |
| Heart | High |
| Spleen | Relatively High |
| Pancreas | Relatively High |
| Brain | Very Low (<0.006) |
| Data from a study using [11C]PBA in baboons, indicating tissue distribution patterns. |
Experimental Protocols
In Vivo Administration and Sample Collection for Pharmacokinetic Analysis of PBA-d2
This protocol is a representative example for a pharmacokinetic study in a murine model.
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing Solution Preparation:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline, 0.5% HPMC). The concentration should be calculated based on the desired dose and the average weight of the mice.
3. Administration:
-
Route: Oral gavage or intravenous injection.
-
Dose: A pilot study is recommended to determine the optimal dose. Based on studies with unlabeled PBA, a dose range of 10-100 mg/kg can be considered.
4. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Method: Serial bleeding from the submandibular vein or retro-orbital sinus can be performed for multiple time points from the same animal. Terminal blood collection can be done via cardiac puncture.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood to separate the plasma. Store the plasma samples at -80°C until analysis.
LC-MS/MS Quantification of 4-PBA-d2 and its Metabolites
This protocol outlines the general steps for the quantitative analysis of PBA-d2 and its primary metabolite, phenylacetate-d2 (PAA-d2).
1. Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, add a deuterated internal standard (e.g., 4-Phenylbutyric acid-d11). Precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for chromatographic separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for PBA-d2, PAA-d2, and the internal standard.
Signaling Pathways and Metabolic Fate
4-Phenylbutyric acid exerts its therapeutic effects through multiple mechanisms, primarily as an ER stress inhibitor and an HDAC inhibitor. PBA-d2 can be used to trace the metabolic pathways leading to these effects.
Metabolic Fate of this compound
The primary metabolic pathway of PBA involves its conversion to phenylacetate (B1230308) (PAA), which is then conjugated with glutamine to form phenylacetylglutamine (B1677654) (PAGN) for excretion.
References
- 1. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute effects of phenylbutyrate on glutamine, branched‐chain amino acid and protein metabolism in skeletal muscles of rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Phenylbutyric Acid (4-PBA) and its Role in Mitigating Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins.[1] A variety of physiological and pathological conditions can disrupt these functions, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] In response, the cell activates a complex signaling network called the Unfolded Protein Response (UPR) to restore homeostasis.[2] However, prolonged or severe ER stress can overwhelm the UPR, triggering apoptosis and contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, diabetes, and cancer.[2][3][4] 4-Phenylbutyric acid (4-PBA), a low molecular weight fatty acid, has emerged as a significant therapeutic agent that mitigates ER stress.[2][5] This document provides a comprehensive technical overview of the mechanisms of action of 4-PBA, its effects on UPR signaling pathways, and its applications in research and drug development.
The Core Mechanism of 4-PBA Action
4-PBA is primarily recognized as a chemical chaperone.[3][4][6][7] Its mechanism involves direct interaction with unfolded or misfolded proteins. The hydrophobic phenyl group of 4-PBA is thought to bind to the exposed hydrophobic regions of these proteins, preventing their aggregation and facilitating proper folding.[3][8] By enhancing the protein folding capacity of the ER, 4-PBA reduces the load of aberrant proteins, thereby alleviating the initial trigger for ER stress and attenuating the subsequent activation of the UPR.[2][9]
Beyond its chaperone activity, 4-PBA is also known to function as a weak histone deacetylase (HDAC) inhibitor.[4][10][11][12] This activity can modulate gene expression, which may contribute to its cytoprotective effects. However, studies have shown that at low concentrations, 4-PBA can effectively attenuate ER stress without significantly altering histone acetylation, suggesting that its primary role in this context is as a chemical chaperone.[1]
Modulation of the Unfolded Protein Response (UPR) Signaling Pathways
The UPR is mediated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[3][4] Under normal conditions, these sensors are kept inactive by the ER chaperone BiP (also known as GRP78).[3][4] Upon accumulation of unfolded proteins, BiP dissociates, leading to the activation of these sensors and their downstream pathways. 4-PBA has been shown to modulate all three branches of the UPR.
The IRE1 Pathway
The IRE1 pathway is a highly conserved branch of the UPR. Activated IRE1α possesses both kinase and endoribonuclease activity.[8] Its RNase domain unconventionally splices X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[6][13] Studies have demonstrated that 4-PBA treatment mitigates the TNFα-induced phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA in human airway smooth muscle cells.[13][14]
References
- 1. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 11. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Understanding the Histone Deacetylase Inhibitory Activity of 4-Phenylbutyrate (4-PBA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyrate (B1260699) (4-PBA) is a short-chain fatty acid derivative that has garnered significant attention for its multifaceted biological activities. Initially utilized as an ammonia (B1221849) scavenger for the treatment of urea (B33335) cycle disorders, 4-PBA is also recognized as a chemical chaperone capable of alleviating endoplasmic reticulum (ER) stress.[1][2] Crucially, 4-PBA functions as a histone deacetylase (HDAC) inhibitor, an activity that underpins many of its therapeutic effects in a range of diseases, including cancer and neurodegenerative disorders.[1][3] This technical guide provides an in-depth exploration of the HDAC inhibitory activity of 4-PBA, detailing its mechanism of action, quantitative inhibitory profile, effects on downstream signaling pathways, and relevant experimental protocols.
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino group of lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression. 4-PBA exerts its inhibitory effect on HDACs, leading to an accumulation of acetylated histones (hyperacetylation), particularly on histone H3 and H4.[4] This hyperacetylation results in a more relaxed chromatin state, facilitating gene expression.
The inhibitory activity of 4-PBA is not uniform across all HDAC isoforms and can be dose-dependent. Notably, at lower concentrations, 4-PBA may selectively attenuate ER stress without significantly affecting histone acetylation, highlighting a nuanced mechanism of action that can be modulated by its dosage.
Data Presentation: Quantitative Inhibitory Activity of 4-PBA
4-PBA is generally considered a pan-HDAC inhibitor, affecting both class I and class II HDACs. The following table summarizes the available quantitative data on the inhibitory potency of 4-PBA.
| Cell Line | HDAC Classes Inhibited | IC50 (mmol/L) | Reference |
| LN-229 (Glioblastoma) | Class I and II | 1.21 | |
| LN-18 (Glioblastoma) | Class I and II | 1.92 |
Signaling Pathways and Experimental Workflows
The HDAC inhibitory activity of 4-PBA leads to the modulation of various downstream signaling pathways, impacting cellular processes such as gene expression, cell differentiation, and apoptosis.
Signaling Pathways
Caption: Signaling pathways modulated by 4-PBA's HDAC inhibitory activity.
Experimental Workflows
Caption: General workflows for assessing 4-PBA's HDAC inhibitory activity.
Experimental Protocols
In Vitro HDAC Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro HDAC inhibitory activity of 4-PBA using commercially available kits (e.g., colorimetric, fluorometric, or luminescent assays).
Materials:
-
HDAC Assay Kit (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A as a positive control)
-
Purified HDAC enzyme or nuclear extract
-
4-PBA stock solution
-
96-well microplate (black or clear, depending on the assay type)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a serial dilution of 4-PBA in assay buffer to determine the IC50 value.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted 4-PBA or control inhibitor, and the HDAC enzyme source. Include wells with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Enzyme Reaction: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the HDAC enzyme to deacetylate the substrate in the absence or presence of the inhibitor.
-
Signal Development: Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, leading to the generation of a measurable signal (color, fluorescence, or luminescence). Incubate at room temperature or 37°C for a specified time (e.g., 15-30 minutes).
-
Signal Detection: Measure the signal using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading from all wells. Calculate the percentage of HDAC inhibition for each concentration of 4-PBA compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 4-PBA concentration.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the key steps for performing a ChIP assay to investigate the effect of 4-PBA on histone acetylation at specific gene promoters.
Materials:
-
Cells treated with 4-PBA or vehicle control
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibody against acetylated histone H3 or H4
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for acetylated histone H3 or H4 overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with Proteinase K to digest proteins and purify the DNA.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters of interest using quantitative PCR (qPCR). An increase in the amount of immunoprecipitated DNA in 4-PBA-treated cells compared to control cells indicates hyperacetylation at that specific locus.
Western Blot for Histone Acetylation
This protocol describes the detection of changes in global histone acetylation levels following 4-PBA treatment.
Materials:
-
Cells treated with 4-PBA or vehicle control
-
Histone extraction buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against acetylated histone H3, acetylated histone H4, and a loading control (e.g., total histone H3 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction: Isolate histones from treated and untreated cells using a histone extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H3 and H4, and a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the loading control to determine the relative increase in histone acetylation upon 4-PBA treatment.
Conclusion
4-Phenylbutyrate is a well-established HDAC inhibitor that promotes histone hyperacetylation, leading to the modulation of gene expression and downstream signaling pathways. Its pan-inhibitory activity against class I and II HDACs, combined with its dual role as a chemical chaperone, makes it a valuable tool in both basic research and clinical investigations. The experimental protocols detailed in this guide provide a foundation for researchers to further explore and quantify the HDAC inhibitory effects of 4-PBA in various biological contexts. A comprehensive understanding of its mechanism and quantitative inhibitory profile is essential for the continued development and application of 4-PBA as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Quantitative Analysis of 4-Phenylbutyric Acid in Biological Matrices Using its Deuterated Analog, 4-Phenylbutyric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodologies for the quantitative analysis of 4-Phenylbutyric acid (4-PBA) in biological matrices, with a specific focus on the use of deuterated 4-Phenylbutyric acid (such as 4-PBA-d2, -d5, or -d11) as an internal standard. This document provides a comprehensive overview of the analytical techniques, experimental protocols, and data interpretation necessary for robust and reliable bioanalysis.
Introduction
4-Phenylbutyric acid is a histone deacetylase inhibitor and chemical chaperone that has garnered significant interest for its therapeutic potential in a variety of diseases, including urea (B33335) cycle disorders, cancer, and neurodegenerative conditions. Its mechanism of action often involves the alleviation of endoplasmic reticulum (ER) stress.[1] Accurate quantification of 4-PBA in biological samples such as plasma, urine, and tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as 4-Phenylbutyric acid-d2, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability in sample preparation and instrument response.[2]
Core Principles of Quantitative Analysis using Deuterated Internal Standards
The fundamental principle behind using a deuterated internal standard like 4-PBA-d2 in mass spectrometry-based quantification is isotopic dilution. An ideal internal standard co-elutes with the analyte of interest and exhibits the same ionization efficiency and extraction recovery.[2] Because deuterated standards are chemically identical to the analyte but have a different mass, they can be distinguished by the mass spectrometer. This allows for accurate quantification even if sample loss occurs during preparation.
Experimental Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific method for the simultaneous determination of 4-PBA and its metabolites in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Sample Preparation
A critical step in the bioanalytical workflow is the efficient extraction of the analyte from the complex biological matrix. The following is a general protocol for plasma and tissue samples, based on established methods.
Protocol for Plasma and Tissue Sample Preparation:
-
Homogenization (for tissue samples): Weigh the tissue sample and homogenize it in a suitable buffer to create a uniform suspension.
-
Spiking with Internal Standard: Add a known concentration of 4-PBA-d2 (or other deuterated variants like d11-PBA) to the plasma or tissue homogenate.
-
Protein Precipitation: Precipitate proteins by adding a solvent such as methanol. This step is crucial to remove larger molecules that can interfere with the analysis.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the 4-PBA and 4-PBA-d2.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Figure 1: Experimental workflow for the preparation of biological samples for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The chromatographic separation of 4-PBA is typically achieved using a reverse-phase C18 column. The mobile phase composition and gradient are optimized to achieve good peak shape and separation from matrix components.
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.300 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry is used for the detection and quantification of 4-PBA and its deuterated internal standard. The instrument is operated in negative electrospray ionization (ESI) mode, and data is acquired using Multiple Reaction Monitoring (MRM).
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (4-PBA) | To be determined empirically |
| Product Ion (4-PBA) | To be determined empirically |
| Precursor Ion (4-PBA-d2) | To be determined empirically (Precursor of 4-PBA + 2) |
| Product Ion (4-PBA-d2) | To be determined empirically |
Method Validation
A bioanalytical method must be validated to ensure its reliability, reproducibility, and accuracy. The validation is typically performed according to the guidelines of regulatory agencies such as the FDA and EMA.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of 4-PBA using a deuterated internal standard.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.8 µg/mL in plasma, 1 µg/g in tissue |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Within ±15% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 81% |
| Matrix Effect | Minimal and compensated by IS | Assessed and minimized |
| Stability | Analyte stable under storage and processing conditions | Assessed for freeze-thaw, short-term, and long-term stability |
Application in Understanding Disease Mechanisms
4-PBA is known to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress, a condition implicated in numerous diseases. ER stress activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring cellular homeostasis. Key signaling pathways involved in the UPR include the PERK, IRE1α, and ATF6 pathways. By inhibiting ER stress, 4-PBA can modulate downstream signaling, such as the PI3K/AKT/mTOR pathway, which is involved in autophagy.
Figure 2: The role of 4-PBA in modulating the Endoplasmic Reticulum Stress response.
Conclusion
The use of this compound and other deuterated analogs as internal standards in LC-MS/MS-based bioanalysis provides a robust, sensitive, and accurate method for the quantification of 4-PBA in various biological matrices. This technical guide outlines the essential principles and provides a framework for the development and validation of such methods. The ability to accurately measure 4-PBA concentrations is indispensable for advancing our understanding of its therapeutic effects and for its continued development as a promising therapeutic agent.
References
- 1. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling guidelines for 4-Phenylbutyric acid-d2
An In-depth Technical Guide to the Safety and Handling of 4-Phenylbutyric acid-d2
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
This compound is the deuterium-labeled version of 4-Phenylbutyric acid.[1] 4-PBA is an inhibitor of histone deacetylase (HDAC) and endoplasmic reticulum (ER) stress, making it a valuable tool in cancer and infection research.[1][2] The deuterated form is often used as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.
Table 1: Physical and Chemical Properties of 4-Phenylbutyric acid (and its deuterated analog)
| Property | Value |
| Molecular Formula | C₁₀H₈D₄O₂[1] |
| Molecular Weight | 168.23 g/mol [1] |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 49-52 °C |
| Boiling Point | 165 °C @ 10 mmHg |
| Solubility | 10 mM in DMSO |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Recommended storage at -20°C for long-term stability. |
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not available, the classification for 4-Phenylbutyric acid is as follows. It is important to handle the deuterated compound with the same precautions.
Table 2: GHS Hazard Classification for 4-Phenylbutyric acid
| Hazard Class | Hazard Category | Hazard Statement |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Safety and Handling Precautions
Adherence to standard laboratory safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a laboratory coat, and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particulate filter respirator may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid creating dust. Wash hands thoroughly after handling. Keep away from food, drink, and animal feed.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. For long-term storage as a powder, -20°C is recommended. In solvent, store at -80°C for up to 6 months.
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Thermal decomposition can produce carbon monoxide and carbon dioxide.
-
Accidental Release: Ensure adequate ventilation. Use personal protective equipment. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.
Experimental Protocols
In Vivo Administration for Research
The following is a general protocol for the administration of 4-PBA to mice, which can be adapted for this compound.
Experimental Workflow for In Vivo Administration
Caption: Workflow for in vivo administration of 4-Phenylbutyric acid.
Methodology:
-
Preparation of Dosing Solution: 4-Phenylbutyric acid is diluted in Phosphate Buffered Saline (PBS) to the desired concentration (e.g., 100 mg/kg).
-
Administration: The solution is administered to the animal model, for example, via subcutaneous injection.
-
Timing: In a study investigating its protective effects against ethanol-induced brain damage, 4-PBA was administered 1 day and 0.5 hours prior to ethanol (B145695) exposure.
-
Post-administration: Following the experimental timeline, tissues can be collected for further analysis, such as immunoblotting or immunohistochemistry.
Use as an Internal Standard in Mass Spectrometry
This compound is suitable for use as an internal standard in quantitative mass spectrometry assays to accurately measure the concentration of endogenous 4-Phenylbutyric acid.
Workflow for Use as an Internal Standard
Caption: General workflow for using this compound as an internal standard.
Methodology:
-
Preparation of Standard Solutions: Prepare stock solutions of both 4-Phenylbutyric acid (the analyte) and this compound (the internal standard) in a suitable solvent.
-
Sample Preparation: A known amount of the this compound internal standard is added to the biological samples and calibration standards.
-
Extraction: The analyte and internal standard are extracted from the sample matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set up to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: The concentration of the analyte in the samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.
This technical guide is intended for informational purposes for trained laboratory personnel. Always refer to a complete Safety Data Sheet and institutional safety guidelines before handling any chemical.
References
An In-depth Technical Guide to 4-Phenylbutyric acid-d2: Commercial Availability, Synthesis, and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenylbutyric acid-d2, a deuterated analog of the histone deacetylase (HDAC) inhibitor and chemical chaperone, 4-Phenylbutyric acid (4-PBA). This document details its commercial availability, outlines a plausible synthetic route, and provides a detailed experimental protocol for its primary application as an internal standard in quantitative mass spectrometry.
Commercial Suppliers and Availability
This compound is a specialized chemical available from a select number of commercial suppliers catering to the research and pharmaceutical development communities. Its primary use is as an internal standard for the accurate quantification of 4-Phenylbutyric acid in biological matrices.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Purity | Available Quantities |
| MedChemExpress | This compound | HY-A0281S3 | >98% | Not specified | 1 mg, 5 mg, 10 mg |
| Immunomart | This compound | HY-A0281S3 | Not specified | Not specified | Inquire for pricing |
Note: The availability and specifications of products are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀D₂O₂ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 1216445-55-1 (d2 position not specified) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Synthesis of this compound
A common method for synthesizing 4-Phenylbutyric acid is the Clemmensen reduction of 4-oxo-4-phenylbutanoic acid. To introduce deuterium (B1214612) at the benzylic position (C4), a deuterated reducing agent would be required. An alternative and more direct approach would be the deuteration of a precursor already containing the phenylbutyric acid scaffold.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Hypothetical Protocol:
-
Preparation of Amalgamated Zinc: Mossy zinc is treated with a solution of mercuric chloride in deuterated hydrochloric acid (DCl) in D₂O to form a zinc-mercury amalgam.
-
Reduction: 4-Oxo-4-phenylbutanoic acid is dissolved in an appropriate solvent (e.g., toluene) and added to the amalgamated zinc. Concentrated DCl is added portion-wise while the mixture is refluxed.
-
Workup: After the reaction is complete, the mixture is cooled and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by recrystallization or column chromatography.
Application as an Internal Standard in Quantitative LC-MS/MS Analysis
The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 4-Phenylbutyric acid in complex biological matrices such as plasma, serum, and tissue homogenates. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation, matrix effects, and instrument response.[1][2]
Experimental Workflow:
Caption: Workflow for quantitative analysis using 4-PBA-d2.
Detailed Experimental Protocol for Quantification in Human Plasma:
This protocol is a representative example and may require optimization for specific instruments and matrices.
1. Materials and Reagents:
-
4-Phenylbutyric acid (analyte)
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Phenylbutyric acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QCs by spiking the analyte stock solution into blank human plasma to achieve the desired concentration range.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution.
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over a few minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Phenylbutyric acid: Q1 m/z 163.1 -> Q3 m/z 119.1
-
This compound: Q1 m/z 165.1 -> Q3 m/z 121.1 (hypothetical, requires optimization)
-
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
Signaling Pathways and Logical Relationships
As an isotopically labeled internal standard, this compound is not intended to have a pharmacological effect or directly interact with signaling pathways in the same manner as its non-deuterated counterpart. Its utility lies in its chemical and physical similarity to 4-PBA, allowing it to trace the analyte through the analytical process. The logical relationship is that of a "shadow" or "mimic" that enables accurate quantification.
The biological effects of the non-deuterated 4-Phenylbutyric acid involve the inhibition of histone deacetylases (HDACs) and the modulation of endoplasmic reticulum (ER) stress. These actions can influence various cellular processes, including gene expression, protein folding, and cell cycle regulation.
Caption: Logical relationship of 4-PBA and 4-PBA-d2.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. For specific applications, further optimization of the presented protocols is recommended.
References
Methodological & Application
Application Note: Quantification of 4-Phenylbutyric Acid-d2 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Phenylbutyric acid (4-PBA) in human plasma. The method utilizes 4-Phenylbutyric acid-d2 as a stable isotope-labeled internal standard (IS) for accurate quantification. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving 4-PBA.
Introduction
4-Phenylbutyric acid (4-PBA) is a chemical chaperone that has been investigated for its therapeutic potential in a variety of diseases, including urea (B33335) cycle disorders and conditions associated with endoplasmic reticulum (ER) stress.[1] Accurate quantification of 4-PBA in biological matrices like plasma is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
Experimental
Materials and Reagents
-
4-Phenylbutyric acid (≥98% purity)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See Table 4 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | -4500 V |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Phenylbutyric acid | 163.1 | 91.2 | -20 |
| This compound | 165.1 | 91.2 | -20 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-PBA and 4-PBA-d2 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the 4-PBA stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 4-PBA-d2 stock solution with methanol.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate 4-PBA working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL 4-PBA-d2 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial or a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Data and Results
The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.
Table 5: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| 4-Phenylbutyric acid | 10 - 5000 | >0.995 |
Table 6: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 30 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| MQC | 500 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| HQC | 4000 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
Table 7: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 30 | > 85 |
| MQC | 500 | > 85 |
| HQC | 4000 | > 85 |
Visualizations
Signaling Pathway
Caption: 4-PBA alleviates ER stress by acting as a chemical chaperone.
Experimental Workflow
Caption: A streamlined workflow for 4-PBA analysis in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 4-Phenylbutyric acid in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range.
References
Application Note: High-Throughput Quantification of 4-Phenylbutyric Acid in Biological Matrices Using 4-Phenylbutyric Acid-d2 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Phenylbutyric acid (4-PBA) in biological matrices, such as plasma and cell culture media. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, 4-Phenylbutyric acid-d2 (4-PBA-d2). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard minimizes variability introduced during sample handling and analysis, making it the gold standard for quantitative bioanalysis.
Introduction
4-Phenylbutyric acid (4-PBA) is a chemical chaperone that has shown therapeutic potential in a variety of diseases by alleviating endoplasmic reticulum (ER) stress.[1][2][3] Accurate quantification of 4-PBA in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for mass spectrometry-based quantification.[4][5] A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing superior accuracy and precision in the analytical results.[4][5] This document provides a detailed protocol for the quantification of 4-PBA using 4-PBA-d2 as an internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of 4-PBA using 4-PBA-d2 as an internal standard is depicted below.
Experimental Protocols
Materials and Reagents
-
4-Phenylbutyric acid (4-PBA) reference standard
-
This compound (4-PBA-d2) internal standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma, cell culture media)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of 4-PBA in methanol.
-
Prepare a 1 mg/mL stock solution of 4-PBA-d2 in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-PBA by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working internal standard solution of 4-PBA-d2 at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of the biological sample (plasma, cell culture media, etc.) into a microcentrifuge tube.
-
Add 10 µL of the 4-PBA-d2 internal standard working solution to each sample, calibration standard, and quality control sample.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | As required for optimal separation |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | As per instrument recommendation |
| Gas Flow | As per instrument recommendation |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-PBA | 163.1 | 119.1 |
| 4-PBA-d2 | 165.1 | 121.1 |
Note: The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.
Data Presentation
The following tables summarize typical quantitative data obtained using this method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range | R² |
| 4-PBA | 1 - 1000 ng/mL | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate means for the quantification of 4-Phenylbutyric acid in various biological matrices. The protocol is suitable for high-throughput analysis and can be readily implemented in research and drug development settings to support preclinical and clinical studies. The use of a deuterated internal standard is a critical component of this method, ensuring high-quality data by correcting for matrix effects and variations in sample processing and instrument response.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenylbutyric acid-d2 Administration in Cell Culture
For Research Use Only.
Introduction
Data Presentation
The following tables summarize quantitative data from studies using 4-PBA in various cell lines. These data can be used as a reference for designing experiments with 4-PBA-d2.
Table 1: Cytotoxicity of 4-PBA in Different Cell Lines
| Cell Line | Concentration Range | Incubation Time | Assay | Observations |
| IPEC-J2 (intestinal porcine epithelial) | 0 - 50 mmol/L | 48 hours | CCK-8 | No significant effect on viability up to 10 mmol/L; decreased viability at 50 mmol/L.[6][7] |
| RASFs (rheumatoid arthritis synovial fibroblasts) | 1 - 80 mmol/L | 24 hours | CCK-8 | No significant cytotoxicity observed across the tested range.[8] |
| Caco-2 (human colon adenocarcinoma) | 1 mmol/L | Not specified | Catalase Activity | Restored catalase activity, indicating a reduction in oxidative stress.[9] |
Table 2: Effects of 4-PBA on Protein Expression and Barrier Function
| Cell Line | Treatment | Incubation Time | Parameter Measured | Result |
| IPEC-J2 | 1.0 mmol/L 4-PBA | 48 hours | TEER | Numerically highest TEER values observed.[7] |
| IPEC-J2 | 1.0 mmol/L 4-PBA | 48 hours | FD-4 Permeability | Numerically lowest permeability observed.[7] |
| IPEC-J2 | 1.0 µmol/L 4-PBA | 0, 24, 48 hours post-DON withdrawal | mRNA levels of ZO-1, occludin, claudin-1 | Significantly upregulated at 0 and 24 hours.[6] |
| IPEC-J2 | 1.0 µmol/L 4-PBA | 48 hours post-DON withdrawal | Protein levels of ZO-1, occludin, claudin-1 | Improved protein levels.[6] |
| RASFs | IL-1β stimulation with/without 4-PBA | Not specified | Expression of GRP78 | Markedly decreased with 4-PBA treatment.[8] |
| Colon Cancer Cell Lines (Caco-2, SW480, SW620, HCT116) | 4-PBA treatment | Not specified | Expression of GRP78, XBP1, ATF6, PDI, PERK | Marked reduction in expression.[9] |
Experimental Protocols
Protocol 1: Preparation of 4-Phenylbutyric acid-d2 Stock Solution
-
Reagent: this compound
-
Solvent: Sterile water[8] or DMSO.
-
Procedure:
-
Based on the desired final concentration and the solubility of the specific lot of 4-PBA-d2, calculate the required mass of the compound.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the calculated mass of 4-PBA-d2 in the appropriate volume of sterile water or DMSO to create a high-concentration stock solution (e.g., 1 M in water[8]).
-
Ensure complete dissolution by vortexing.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile, light-protected container.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Optimal Working Concentration (Cytotoxicity Assay)
-
Objective: To determine the non-toxic concentration range of 4-PBA-d2 for your specific cell line.
-
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
4-PBA-d2 stock solution
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Plate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the 4-PBA-d2 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.5, 1.0, 5.0, 10, 50 mmol/L).[6]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-PBA-d2. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24 or 48 hours).[6][8]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability.
-
Protocol 3: General Protocol for Cell Treatment with 4-PBA-d2
-
Objective: To treat cells with 4-PBA-d2 to study its effects on a specific biological process.
-
Procedure:
-
Plate your cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and grow them to the desired confluency.
-
Prepare fresh culture medium containing the predetermined optimal working concentration of 4-PBA-d2.
-
Remove the existing medium from the cells and replace it with the 4-PBA-d2-containing medium.
-
Incubate the cells for the desired experimental duration (e.g., 6, 24, or 48 hours).
-
After incubation, proceed with your downstream analysis, such as cell lysis for Western blotting, RNA extraction for RT-qPCR, or immunofluorescence staining.
-
Mandatory Visualizations
Caption: Signaling pathway of ER stress and the role of 4-PBA-d2.
Caption: General experimental workflow for 4-PBA-d2 administration.
Caption: Dual mechanisms of action of 4-PBA-d2.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 4-phenylbutyric acid-conjugated platinum diimine complex: Photocytotoxicity, cell cycle arrest and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monarch Initiative [beta.monarchinitiative.org]
- 6. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenylbutyric acid-d2 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of 4-Phenylbutyric acid (4-PBA) and its deuterated internal standard, 4-Phenylbutyric acid-d2, from biological matrices for quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
4-Phenylbutyric acid (4-PBA) is a chemical chaperone used in the treatment of urea (B33335) cycle disorders and is being investigated for its therapeutic potential in other diseases. Accurate quantification of 4-PBA in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis.
This guide outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation
The following tables summarize quantitative data for the different sample preparation techniques.
Table 1: Protein Precipitation Performance Data for 4-PBA Analysis
| Parameter | Matrix | Value | Reference |
| Recovery | NeuroBasal-A Medium | >90% (92.5–114.2%) | [1] |
| DMEM | >90% (92.5–114.2%) | [1] | |
| Matrix Effect | NeuroBasal-A Medium | ~103.5% (Slight Enhancement) | [1] |
| DMEM | ~70.7% (Suppression) | [1] | |
| Lower Limit of Quantification (LLOQ) | Cell Culture Media | 0.38 µM | [1] |
Table 2: General Performance Characteristics for LLE and SPE of Acidic Drugs
| Parameter | Technique | Expected Performance | Considerations |
| Recovery | Liquid-Liquid Extraction | >80% | Dependent on solvent choice, pH, and extraction repetitions. |
| Matrix Effect | Liquid-Liquid Extraction | Generally lower than PPT | Cleaner extracts compared to protein precipitation. |
| Recovery | Solid-Phase Extraction | >90% | Highly dependent on sorbent, wash, and elution solvent selection. |
| Matrix Effect | Solid-Phase Extraction | Variable, can be significant | Can provide the cleanest extracts, but method development is crucial to minimize ion suppression. |
| Lower Limit of Quantification (LLOQ) | LLE & SPE | Generally lower than PPT | Capable of concentrating the analyte, leading to improved sensitivity. |
Experimental Workflows and Signaling Pathways
Protein Precipitation Workflow
References
Application Notes and Protocols for 4-Phenylbutyric Acid-d2 in the Study of Urea Cycle Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) cycle disorders (UCDs) are a group of inherited metabolic diseases caused by deficiencies in enzymes responsible for converting ammonia (B1221849) to urea. This leads to hyperammonemia, a condition characterized by elevated ammonia levels in the blood, which is neurotoxic and can result in severe neurological damage or death. 4-Phenylbutyric acid (4-PBA) is a mainstay therapy for UCDs. Its deuterated analog, 4-Phenylbutyric acid-d2 (4-PBA-d2), serves as a valuable tool in the research and development of therapies for these debilitating disorders.
4-PBA acts primarily as a nitrogen scavenger. It is a prodrug that is converted in the body to its active metabolite, phenylacetate (B1230308) (PAA). PAA conjugates with glutamine, which contains two nitrogen atoms, to form phenylacetylglutamine (B1677654) (PAGN). PAGN is then excreted in the urine, providing an alternative pathway for waste nitrogen disposal.
Beyond its role in nitrogen scavenging, 4-PBA also functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress. In UCDs, the accumulation of toxic metabolites can lead to protein misfolding and ER stress, triggering the Unfolded Protein Response (UPR). If ER stress is prolonged, it can lead to apoptosis (cell death). By acting as a chemical chaperone, 4-PBA helps to stabilize protein conformation, reduce the load of misfolded proteins, and mitigate ER stress-induced cellular damage.
4-PBA-d2, a stable isotope-labeled version of 4-PBA, is a powerful tool for researchers. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of 4-PBA and its metabolites in biological samples. Furthermore, 4-PBA-d2 can be utilized in metabolic tracer studies to investigate the pharmacokinetics, metabolism, and mechanism of action of 4-PBA in detail.
These application notes provide an overview of the use of 4-PBA-d2 in UCD research, including its mechanisms of action, relevant signaling pathways, and detailed experimental protocols.
Mechanisms of Action of 4-Phenylbutyric Acid
Nitrogen Scavenging Pathway
The primary therapeutic effect of 4-PBA in UCDs is the removal of excess nitrogen.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
In UCDs, the accumulation of toxic metabolites can induce ER stress. 4-PBA acts as a chemical chaperone to alleviate this stress.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 4-Phenylbutyric Acid
| Parameter | Human (Adults with UCDs) | Mouse | Rat |
| Dose | 9.9 - 13.0 g/m²/day | 500 mg/kg (i.p.) | 100 - 300 mg/kg (i.p.) |
| Tmax (PBA) | ~1-2 hours | 15 minutes | Not specified |
| Cmax (PBA) | Variable | ~200 µg/mL | Not specified |
| Tmax (PAA) | ~2-4 hours | 45 minutes | Not specified |
| Cmax (PAA) | Variable | ~50 µg/mL | Not specified |
| Half-life (PBA) | ~0.8 - 1.2 hours | Not specified | Not specified |
| Urinary Excretion as PAGN | 60-80% of dose | Not specified | Not specified |
Data synthesized from multiple sources. Values can vary significantly based on individual metabolism, food intake, and specific UCD.
Table 2: Effect of 4-PBA on Key Biomarkers in UCDs
| Biomarker | Preclinical (Animal Models) | Clinical (UCD Patients) |
| Plasma Ammonia | Significant reduction | Significant reduction, helps maintain levels below 100 µmol/L |
| Plasma Glutamine | Significant reduction | Significant reduction |
| Urinary Orotic Acid | Reduction in OTC deficiency models | Reduction in OTC deficiency |
| GRP78 Expression | Reduced in models of ER stress | Not typically measured clinically |
| CHOP Expression | Reduced in models of ER stress | Not typically measured clinically |
Experimental Protocols
Protocol 1: In Vitro Assessment of 4-PBA in a Hepatocyte Model of Hyperammonemia
Objective: To evaluate the efficacy of 4-PBA in reducing ammonia levels and mitigating ER stress in cultured hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, AML-12) or primary hepatocytes
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ammonium chloride (NH₄Cl)
-
4-Phenylbutyric acid (4-PBA)
-
This compound (4-PBA-d2) for analytical standard
-
Reagents for ammonia quantification (e.g., colorimetric assay kit)
-
Reagents for Western blotting (see Protocol 3)
-
LC-MS/MS system for 4-PBA and metabolite analysis
Procedure:
-
Cell Culture: Culture hepatocytes in appropriate medium supplemented with FBS and antibiotics.
-
Ammonia Challenge: Induce hyperammonemia by treating cells with a final concentration of 5-10 mM NH₄Cl for 24 hours.
-
4-PBA Treatment: Co-treat cells with varying concentrations of 4-PBA (e.g., 0.1, 1, 5, 10 mM) along with the NH₄Cl challenge. Include a vehicle control group (NH₄Cl only).
-
Sample Collection:
-
Medium: Collect the cell culture medium for ammonia and 4-PBA/metabolite analysis.
-
Cell Lysate: Lyse the cells to extract protein for Western blot analysis of ER stress markers.
-
-
Ammonia Quantification: Measure the ammonia concentration in the collected medium using a commercial assay kit according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Quantify the levels of 4-PBA, PAA, and PAGN in the cell culture medium using an LC-MS/MS method with 4-PBA-d2 as an internal standard (see Protocol 4 for a general method).
-
Western Blot Analysis: Analyze the expression of GRP78 and CHOP in cell lysates to assess ER stress (see Protocol 3).
Protocol 2: In Vivo Evaluation of 4-PBA in a Mouse Model of Hyperammonemia
Objective: To assess the in vivo efficacy of 4-PBA in a mouse model of a urea cycle disorder.
Materials:
-
Mouse model of a UCD (e.g., ornithine transcarbamylase deficient, Otc-spfash mice) or a chemically-induced hyperammonemia model.
-
4-Phenylbutyric acid (4-PBA)
-
Vehicle control (e.g., saline)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Metabolic cages for urine collection
-
Ammonia quantification kit
-
LC-MS/MS system
Procedure:
-
Animal Model: Use a suitable mouse model of hyperammonemia. For Otc-spfash mice, a high-protein diet can be used to induce hyperammonemic episodes.
-
Dosing: Administer 4-PBA (e.g., 100-500 mg/kg/day) or vehicle control to the mice via oral gavage or in the drinking water.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-dose to determine plasma ammonia, 4-PBA, and metabolite concentrations.
-
Urine: House mice in metabolic cages to collect 24-hour urine samples for the analysis of PAGN and orotic acid.
-
-
Biochemical Analysis:
-
Plasma Ammonia: Immediately measure plasma ammonia levels.
-
LC-MS/MS: Analyze plasma and urine samples for 4-PBA, PAA, and PAGN using 4-PBA-d2 as an internal standard.
-
Urine Orotic Acid: Measure orotic acid levels in urine as a biomarker for OTC deficiency.
-
-
Data Analysis: Compare the biochemical parameters between the 4-PBA treated and vehicle control groups to assess the therapeutic effect.
Protocol 3: Western Blot Analysis of ER Stress Markers
Objective: To measure the protein expression of GRP78 and CHOP in response to 4-PBA treatment.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: LC-MS/MS Method for Quantification of 4-PBA and Metabolites using 4-PBA-d2
Objective: To quantify 4-PBA, PAA, and PAGN in biological matrices.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard solution containing 4-PBA-d2.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example in Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-PBA: Precursor ion > Product ion (e.g., m/z 163 > 119)
-
4-PBA-d2: Precursor ion > Product ion (e.g., m/z 165 > 121)
-
PAA: Precursor ion > Product ion (e.g., m/z 149 > 105)
-
PAGN: Precursor ion > Product ion (e.g., m/z 277 > 148)
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analytes and a fixed concentration of the internal standard.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Application of 4-PBA-d2 in Metabolic Tracer Studies
4-PBA-d2 can be used as a tracer to investigate the in vivo metabolism and disposition of 4-PBA. By administering a known amount of 4-PBA-d2 and measuring the appearance of its deuterated metabolites (e.g., PAA-d2, PAGN-d2) over time, researchers can gain insights into the rate and extent of metabolic conversion and excretion. This is particularly useful for understanding inter-individual variability in drug response and for developing physiologically based pharmacokinetic (PBPK) models.
Disclaimer: These protocols provide a general framework. Specific parameters such as cell types, animal models, drug concentrations, and instrument settings should be optimized for each individual experiment. Always adhere to institutional and national guidelines for animal and laboratory research.
Application of 4-Phenylbutyric Acid-d2 in Neurodegenerative Disease Models: A Guide for Researchers
Introduction
4-Phenylbutyric acid (PBA) is a small molecule drug with a multi-modal mechanism of action that has shown promise in various preclinical models of neurodegenerative diseases. It is an aromatic short-chain fatty acid that functions as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor. As a chemical chaperone, PBA helps to alleviate endoplasmic reticulum (ER) stress and reduce the aggregation of misfolded proteins, a common pathological hallmark in many neurodegenerative disorders.[1][2][3][4][5] As an HDAC inhibitor, it can modulate gene expression, promoting the transcription of genes involved in synaptic plasticity and neuroprotection.[2][5]
This document focuses on the application of 4-Phenylbutyric acid-d2 (PBA-d2) , a deuterated analog of PBA. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a compound. This modification can lead to a longer metabolic half-life and increased exposure, which may translate to enhanced efficacy and/or reduced dosing frequency.[6]
Note: Preclinical and clinical research specifically investigating this compound in neurodegenerative disease models is currently limited in the public domain. The information presented here is primarily based on studies conducted with the non-deuterated form, 4-Phenylbutyric acid (PBA). The potential advantages of the d2 variant are inferred from the general principles of drug deuteration. 4-PBA-d2 is commercially available and primarily used as a tracer for quantitative analysis in research settings.[6]
Mechanism of Action
The therapeutic potential of PBA in neurodegenerative diseases stems from its dual mechanism of action, which is expected to be retained by its deuterated counterpart, PBA-d2.
-
Chemical Chaperone Activity (ER Stress Reduction): Misfolded protein aggregation within the endoplasmic reticulum leads to ER stress and activates the Unfolded Protein Response (UPR). Chronic ER stress can trigger apoptotic cell death. PBA helps to stabilize protein conformation, facilitate proper folding, and reduce the load of misfolded proteins, thereby mitigating ER stress and protecting neuronal cells.[1][2][4][5]
-
Histone Deacetylase (HDAC) Inhibition: PBA inhibits class I and IIb HDACs.[2][5] By inhibiting these enzymes, PBA promotes histone acetylation, leading to a more open chromatin structure and increased transcription of genes that are beneficial for neuronal function and survival. This includes genes related to synaptic plasticity and neurotrophic factors.[2][7]
Below is a diagram illustrating the proposed dual mechanism of action of PBA.
Caption: Dual mechanism of this compound.
Applications in Neurodegenerative Disease Models
PBA has been investigated in a variety of neurodegenerative disease models, demonstrating a broad spectrum of neuroprotective effects. The potential for improved pharmacokinetics with PBA-d2 makes it an attractive candidate for further investigation in these models.
Alzheimer's Disease (AD)
In preclinical models of AD, PBA has been shown to restore cognitive deficits, reduce amyloid-beta (Aβ) and tau pathology, and enhance synaptic plasticity.[1][2][7][8][9][10]
| AD Model | Treatment Regimen | Key Findings | Reference |
| Tg2576 mice | Not specified | Restored cognitive function. | [2][8] |
| Established AD mouse model | Not specified | Reversed spatial learning and memory deficits without altering Aβ burden; restored brain histone acetylation levels. | [7] |
| C. elegans (GMC101) | Not specified | Improved motility and significantly reduced Aβ aggregation. | [10] |
Parkinson's Disease (PD)
In PD models, PBA has demonstrated protective effects on dopaminergic neurons, improved motor function, and reduced α-synuclein aggregation.[11][12][13]
| PD Model | Treatment Regimen | Key Findings | Reference |
| Experimental rat model | Not specified | Protected neuromuscular coordination, tyrosine hydroxylase levels, and dopamine (B1211576) levels; reduced oxidative stress. | [11][12] |
| Human alpha-synuclein (B15492655) A30P + A53T transgenic mice | Not specified | Improved motor deteriorations; inhibited the loss of tyrosine hydroxylase-positive neurons and the increase of phosphorylated alpha-synuclein. | [13] |
Other Neurodegenerative Diseases
PBA has also shown therapeutic potential in models of other neurodegenerative conditions, including Huntington's disease and Sandhoff disease, primarily by reducing ER stress and preventing neuronal cell death.[5][14]
| Disease Model | Treatment Regimen | Key Findings | Reference |
| Sandhoff disease mouse model | Not specified | Improved motor neuromuscular function and life span; reduced apoptosis in spinal cord neurons. | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of PBA-d2 in research. The following are generalized protocols based on studies using non-deuterated PBA. Researchers should optimize these protocols for their specific experimental setup and the use of PBA-d2.
In Vitro Cell Culture Model of ER Stress
This protocol describes the induction of ER stress in a neuronal cell line and treatment with PBA.
Caption: In vitro ER stress experimental workflow.
Detailed Steps:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) under standard conditions.
-
Treatment:
-
Pre-treat cells with varying concentrations of PBA-d2 (a starting point could be in the low micromolar range, based on PBA studies) for a few hours before inducing ER stress.
-
Induce ER stress by adding a known agent, such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 1-10 µM).
-
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Analysis:
-
Cell Viability: Use assays like MTT or LDH to determine the protective effect of PBA-d2.
-
ER Stress Markers: Perform Western blotting or qPCR to measure the expression levels of UPR markers like GRP78 (BiP), CHOP, and spliced XBP1.
-
Apoptosis: Measure caspase-3 activity or use TUNEL staining to quantify apoptotic cell death.
-
In Vivo Murine Model of Alzheimer's Disease
This protocol provides a general framework for administering PBA-d2 to a transgenic mouse model of AD.
Caption: In vivo Alzheimer's disease model workflow.
Detailed Steps:
-
Animal Model: Utilize a relevant transgenic mouse model that recapitulates key aspects of AD pathology.
-
Drug Administration:
-
Based on non-deuterated PBA studies, a starting dose could be in the range of 100-200 mg/kg/day. The potential for a longer half-life with PBA-d2 might allow for lower or less frequent dosing, which should be determined empirically.
-
Administer the compound for a period of several weeks to months, depending on the age of the animals and the study objectives.
-
-
Behavioral Analysis:
-
Perform a battery of behavioral tests to assess learning and memory, such as the Morris water maze or novel object recognition test.
-
-
Post-mortem Analysis:
-
At the end of the treatment period, sacrifice the animals and perfuse them.
-
Collect brain tissue for histological and biochemical analyses.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and hyperphosphorylated tau (e.g., with AT8 antibody).
-
Biochemical Analysis: Prepare brain homogenates to measure levels of soluble and insoluble Aβ by ELISA, and levels of synaptic proteins (e.g., synaptophysin, PSD-95) and histone acetylation by Western blotting.
-
Conclusion
4-Phenylbutyric acid has demonstrated significant therapeutic potential in a range of neurodegenerative disease models, acting through the dual mechanisms of ER stress reduction and HDAC inhibition. The deuterated form, this compound, represents a promising next-generation therapeutic candidate with the potential for an improved pharmacokinetic profile. While specific data on PBA-d2 is currently lacking, the extensive research on its non-deuterated counterpart provides a strong rationale and a solid foundation for its investigation. The protocols and data presented in this document are intended to guide researchers in designing and conducting experiments to explore the efficacy of this compound in the context of neurodegenerative diseases. Further studies are warranted to establish the specific pharmacokinetic and pharmacodynamic properties of PBA-d2 and to confirm its therapeutic utility.
References
- 1. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]
- 2. benthamscience.com [benthamscience.com]
- 3. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 4. davidpublisher.com [davidpublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid attenuates amyloid-β proteotoxicity through activation of HSF-1 in an Alzheimer's disease model of the nematode Caenorhabditiselegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A chemical chaperone, sodium 4-phenylbutyric acid, attenuates the pathogenic potency in human alpha-synuclein A30P + A53T transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Phenylbutyric acid-d2 in Human Urine by LC-MS/MS
Introduction
4-Phenylbutyric acid (4-PBA) is a chemical chaperone used in the treatment of urea (B33335) cycle disorders and is being investigated for its therapeutic potential in other diseases due to its role in reducing endoplasmic reticulum (ER) stress.[1][2][3] Stable isotope-labeled compounds, such as 4-Phenylbutyric acid-d2 (4-PBA-d2), are crucial for pharmacokinetic and metabolic studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-PBA-d2 in human urine. The use of a deuterated internal standard ensures high accuracy and precision in bioanalytical workflows.[4][5] This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving 4-PBA.
Metabolic Pathway of 4-Phenylbutyric Acid
Sodium phenylbutyrate is a prodrug that is rapidly metabolized to phenylacetate, the active metabolite. Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is then excreted by the kidneys, providing an alternative pathway for waste nitrogen excretion.
Caption: Metabolic conversion of 4-PBA to PAA and subsequent formation of PAG for renal excretion.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 4-PBA-d2 in urine.
1. Materials and Reagents
-
This compound (Analyte)
-
4-Phenylbutyric acid (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
2. Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of 4-PBA-d2 and 4-PBA (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the 4-PBA-d2 stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Spiking: Spike drug-free human urine with the appropriate working solutions to create calibration standards and QC samples.
3. Sample Preparation (Solid Phase Extraction)
A simple dilution of urine samples can be a viable method; however, for increased sensitivity and removal of matrix interferences, an SPE procedure is recommended.
Caption: Solid Phase Extraction (SPE) workflow for urine sample preparation.
Protocol Steps:
-
Thaw frozen urine samples at room temperature.
-
To 100 µL of urine, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Method
A reverse-phase chromatographic separation coupled with tandem mass spectrometry operating in negative ion mode is employed.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Selected Reaction Monitoring (SRM) |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 165.1 | 120.1 |
| 4-Phenylbutyric acid (IS) | 163.1 | 119.1 |
Quantitative Data Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linear Range | 10 - 5000 ng/mL |
| Regression Model | 1/x weighted |
| Correlation (r²) | > 0.99 |
| LLOQ | 10 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | < 10 | < 10 | 90 - 110 |
| Medium | 500 | < 10 | < 10 | 90 - 110 |
| High | 4000 | < 10 | < 10 | 90 - 110 |
Data presented are representative and may vary between laboratories.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 30 | > 85 % | 95 - 105 |
| High | 4000 | > 85 % | 95 - 105 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human urine. The use of a stable isotope-labeled internal standard and a robust SPE sample preparation protocol ensures high-quality data suitable for pharmacokinetic and metabolic studies in a drug development setting. This method meets the typical requirements for bioanalytical method validation.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]
Application Notes and Protocols for In Vivo Metabolic Labeling with 4-Phenylbutyric acid-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Phenylbutyric acid-d2 (4-PBA-d2) for in vivo metabolic labeling studies. The protocols and data presented are intended to facilitate the design and execution of experiments aimed at understanding the pharmacokinetics, metabolic fate, and cellular mechanisms of 4-PBA.
Introduction
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that functions as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][2] Its deuterated isotopologue, 4-PBA-d2, serves as a valuable tool for in vivo metabolic labeling studies. By replacing two hydrogen atoms with deuterium (B1214612), 4-PBA-d2 can be distinguished from its endogenous or non-labeled counterparts by mass spectrometry, allowing for precise tracking and quantification of the compound and its metabolites in biological systems.[3] This enables detailed investigation into its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and downstream metabolic effects.
Applications
-
Pharmacokinetic (PK) and Biodistribution Studies: Tracing the time course of 4-PBA-d2 concentration in plasma and its distribution to various tissues to determine key PK parameters such as half-life, clearance, and volume of distribution.[4][5]
-
Metabolite Identification and Profiling: Identifying and quantifying the metabolic products of 4-PBA in vivo to understand its biotransformation pathways. 4-PBA is known to be metabolized to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine (B1677654) for excretion.
-
Target Engagement and Mechanism of Action Studies: Assessing the extent to which 4-PBA-d2 and its metabolites reach and interact with their intended cellular targets, such as the ER or histone deacetylases.
-
Metabolic Flux Analysis: Investigating the impact of 4-PBA on endogenous metabolic pathways by tracing the incorporation of deuterium into downstream metabolites.
Quantitative Data from In Vivo Studies with 4-PBA
The following tables summarize quantitative data from in vivo studies using the non-deuterated 4-PBA. These data can serve as a reference for designing and interpreting metabolic labeling studies with 4-PBA-d2, as the biological effects are expected to be similar.
Table 1: Effects of 4-PBA on Plasma Metabolic Parameters in a Mouse Model of a High-Fat Diet.
| Parameter | Control (High-Fat Diet) | High-Fat Diet + 4-PBA | % Change | p-value |
| Plasma Glucose (mg/dL) | 150 ± 10 | 120 ± 8 | -20% | < 0.05 |
| Plasma Triglycerides (mg/dL) | 200 ± 25 | 140 ± 15 | -30% | < 0.05 |
| Plasma Cholesterol (mg/dL) | 180 ± 20 | 175 ± 18 | -2.8% | > 0.05 |
Data are presented as mean ± SD. Data adapted from studies on the metabolic effects of 4-PBA.
Table 2: Effect of 4-PBA Treatment on Myocardial Hypertrophy and ER Stress Markers in a Mouse Model of Transverse Aortic Constriction (TAC).
| Parameter | Sham | TAC | TAC + 4-PBA (20 mg/kg/day) |
| Heart Weight / Body Weight (mg/g) | 4.5 ± 0.3 | 7.2 ± 0.5 | 5.8 ± 0.4 |
| GRP78 Protein Expression (relative to Sham) | 1.0 | 2.5 ± 0.4 | 1.5 ± 0.3 |
| CHOP Protein Expression (relative to Sham) | 1.0 | 3.1 ± 0.6 | 1.8 ± 0.4 |
Data are presented as mean ± SD. Data adapted from studies on the cardioprotective effects of 4-PBA.
Table 3: Pharmacokinetic Parameters of 4-PBA Derivatives in Mice Following a Single Intraperitoneal Injection.
| Compound | Dose (mg/kg) | t1/2 (min) in Serum | Tmax (h) in Brain |
| C4 (derivative) | 100 | ~48 | 0.5 |
| C5 (derivative) | 25 | ~20 | 0.5 |
Data are presented as approximate values. Data adapted from pharmacokinetic studies of 4-PBA derivatives.
Experimental Protocols
In Vivo Metabolic Labeling of 4-PBA-d2 in a Mouse Model
This protocol describes a general procedure for an in vivo metabolic labeling study in mice to investigate the pharmacokinetics and metabolism of 4-PBA-d2.
Materials:
-
This compound (4-PBA-d2)
-
Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and handling equipment
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Tissue harvesting tools (e.g., scissors, forceps)
-
Liquid nitrogen or dry ice for snap-freezing tissues
-
Homogenizer for tissue processing
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Dose Preparation: Prepare a stock solution of 4-PBA-d2 in the chosen vehicle. The final concentration should be calculated based on the desired dose and the volume to be administered. A typical dose for in vivo studies with 4-PBA ranges from 10 mg/kg to 100 mg/kg.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the 4-PBA-d2 solution via IP injection. This route provides rapid absorption.
-
Oral Gavage: Administer the solution directly into the stomach using an oral gavage needle. This mimics oral drug administration.
-
In Drinking Water: For chronic administration, dissolve 4-PBA-d2 in the drinking water at a concentration calculated to achieve the desired daily dose based on average water consumption.
-
-
Sample Collection:
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Tissue Harvesting: At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, brain, kidney, heart). Rinse tissues with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma: Perform protein precipitation by adding a 3-fold volume of cold acetonitrile (B52724) to the plasma sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Tissues: Homogenize the frozen tissue in a suitable buffer. Perform protein precipitation and lipid extraction as required for the specific tissue type.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of 4-PBA-d2 and its expected metabolites (e.g., phenylacetate-d2, phenylacetylglutamine-d2).
-
Use a suitable internal standard (e.g., 13C-labeled 4-PBA) for accurate quantification.
-
Generate a standard curve using known concentrations of 4-PBA-d2 and its metabolites.
-
-
Data Analysis:
-
Calculate the concentration of 4-PBA-d2 and its metabolites in each sample.
-
Determine pharmacokinetic parameters from the plasma concentration-time profile.
-
Quantify the distribution of the labeled compounds in different tissues.
-
Workflow for In Vivo Metabolic Labeling with 4-PBA-d2
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 4-Phenylbutyric acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that functions as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. It is widely used in research to alleviate endoplasmic reticulum (ER) stress and investigate its role in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. 4-Phenylbutyric acid-d2 (4-PBA-d2) is a deuterated analog of 4-PBA. While the biological activity of 4-PBA-d2 is expected to be identical to that of 4-PBA, its primary application in cell-based assays is as an internal standard for quantitative analysis of 4-PBA using mass spectrometry. This allows for precise measurement of cellular uptake, metabolism, and clearance of 4-PBA.
These application notes provide detailed protocols for utilizing 4-PBA (and by extension, 4-PBA-d2 as a tool) in various cell-based assays to study its effects on cellular processes, with a focus on its role in mitigating ER stress.
Mechanism of Action
4-PBA primarily acts as a chemical chaperone, facilitating protein folding and reducing the aggregation of misfolded proteins in the endoplasmic reticulum.[1][2][3] This action helps to alleviate ER stress and inhibit the subsequent unfolded protein response (UPR). The UPR is a signaling network activated by the accumulation of unfolded or misfolded proteins in the ER. The three main branches of the UPR are initiated by the sensors IRE1α, PERK, and ATF6. By reducing the load of misfolded proteins, 4-PBA can dampen the activation of these pathways.
Additionally, 4-PBA has been identified as an inhibitor of histone deacetylases (HDACs), which can lead to changes in gene expression.[4]
Data Presentation
The following tables summarize quantitative data from various cell-based assays investigating the effects of 4-PBA.
Table 1: Effective Concentrations of 4-PBA in Various Cell Lines
| Cell Line | Assay Type | 4-PBA Concentration | Treatment Duration | Observed Effect | Reference |
| Mouse Lung Epithelial (MLE-12) | Western Blot | 0.3 mM | 72 hours | Reduced hyperoxia-induced ER stress markers (GRP78, PERK, IRE1α, ATF4, ATF6, eIF2, CHOP). | [5] |
| Human Chondrocyte (C28/I2) | Western Blot | 10, 20, 50 mM | Not Specified | Dose-dependent reduction of thapsigargin-induced ER stress markers (BiP, Chop, ATF6). | |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Western Blot | Not Specified | Not Specified | Attenuated IL-1β-induced expression of GRP78 and CHOP. | |
| Intestinal Porcine Epithelial Cell (IPEC-J2) | CCK-8 Assay | 0.5, 1.0, 5.0, 10, 50 mM | 48 hours | Dose-dependent effects on cell viability and barrier function. | |
| Human Melanoma (CHL-1 and A375) | qPCR | 5 µM | 24 hours | Inhibition of thapsigargin-induced ER stress markers. | |
| Mouse Macrophage (RAW264.7) | MTT Assay | 3 mM | 6 hours | Inhibition of SiNPs-induced ER stress. |
Table 2: Effects of 4-PBA on Protein Expression and Cell Viability
| Cell Line | Treatment | Target Protein/Process | Direction of Change | Fold Change / % Change | Reference |
| MLE-12 | Hyperoxia + 4-PBA (0.3 mM) | GRP78 | Decrease | Significant reduction | |
| MLE-12 | Hyperoxia + 4-PBA (0.3 mM) | p-PERK | Decrease | Significant reduction | |
| MLE-12 | Hyperoxia + 4-PBA (0.3 mM) | p-IRE1α | Decrease | Significant reduction | |
| C28/I2 | Thapsigargin + 4-PBA (50 mM) | BiP | Decrease | Reduced to control levels | |
| C28/I2 | Thapsigargin + 4-PBA (50 mM) | Chop | Decrease | Reduced to control levels | |
| Human OSCC | Pa-PDT + 4-PBA (1 mM) | Cell Viability | Increase | Significant increase |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is to determine the effect of 4-PBA on the viability of cultured cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
4-Phenylbutyric acid (4-PBA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 4-PBA in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the 4-PBA solutions. Include vehicle-treated and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of ER Stress Markers by Western Blot
This protocol describes the detection of key UPR pathway proteins to assess the effect of 4-PBA on ER stress.
Materials:
-
Cells of interest
-
Complete culture medium
-
4-PBA
-
ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78, p-PERK, p-IRE1α, ATF6, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 4-PBA at the desired concentration for a specified time. In some experiments, co-treatment with an ER stress inducer may be necessary.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control.
Protocol 3: Quantitative Analysis of 4-PBA in Cell Culture Media using LC-MS with 4-PBA-d2 as an Internal Standard
This protocol provides a general workflow for the accurate quantification of 4-PBA in cell culture supernatant or cell lysates using 4-PBA-d2 as an internal standard to correct for variability in sample preparation and instrument response.
Materials:
-
Cell culture samples (supernatant or lysate)
-
4-Phenylbutyric acid (4-PBA) standard
-
This compound (4-PBA-d2) internal standard
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation
-
Formic acid
-
LC-MS grade water and methanol (B129727)
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of 4-PBA (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of 4-PBA-d2 (e.g., 1 mg/mL) in methanol.
-
-
Sample Preparation:
-
To 100 µL of cell culture supernatant or cell lysate, add a known amount of 4-PBA-d2 internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water with 0.1% formic acid).
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of 4-PBA into the same matrix as the samples (e.g., blank cell culture medium or lysate).
-
Add the same amount of 4-PBA-d2 internal standard to each calibration standard as was added to the samples.
-
Process the calibration standards in the same way as the samples.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor the specific mass transitions for 4-PBA and 4-PBA-d2.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 4-PBA to the peak area of 4-PBA-d2 against the concentration of 4-PBA.
-
Determine the concentration of 4-PBA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 4-Phenylbutyric Acid-d2
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Phenylbutyric acid-d2, a deuterated analog of 4-Phenylbutyric acid (4-PBA). It includes predicted fragmentation pathways, quantitative data comparison with the unlabeled compound, and a comprehensive experimental protocol for its characterization using mass spectrometry. This compound is commonly used as an internal standard in quantitative bioanalytical assays.[1]
Introduction
4-Phenylbutyric acid (4-PBA) is a histone deacetylase inhibitor with applications in cancer research and as a chemical chaperone for treating urea (B33335) cycle disorders.[2][3][4] In quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are crucial for accurate and precise measurements. This compound serves this purpose, where two hydrogen atoms are replaced by deuterium (B1214612). Understanding its fragmentation behavior is essential for developing robust analytical methods.
This application note outlines the predicted electron ionization (EI) fragmentation pattern of this compound based on the known fragmentation of the unlabeled 4-PBA.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of 4-Phenylbutyric acid is characterized by several key fragmentation pathways under electron ionization.[2][5][6] The molecular ion of unlabeled 4-PBA appears at an m/z of 164.20.[2][3] For this compound, the molecular ion is expected to be at m/z 166.21, assuming the deuterium atoms are located on the butyric acid chain.
The primary fragmentation mechanisms for carboxylic acids include alpha-cleavage and McLafferty rearrangement.[7][8] For 4-PBA, the presence of the aromatic ring also influences fragmentation.
Key Predicted Fragments for this compound:
-
Loss of the Carboxyl Group (-COOH): Cleavage of the bond between the alpha and beta carbons to the carboxyl group can result in the loss of the carboxyl radical.
-
McLafferty Rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and a gamma-hydrogen. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond.
-
Benzylic Cleavage: The bond between the benzyl (B1604629) carbon and the adjacent carbon can cleave, leading to the formation of a stable tropylium (B1234903) ion.
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the expected major fragments for this compound in comparison to the experimentally observed fragments for unlabeled 4-Phenylbutyric acid. The data for the unlabeled compound is sourced from the NIST Mass Spectrometry Data Center.[5][6]
| Fragment Description | Unlabeled 4-Phenylbutyric Acid (m/z) | Predicted this compound (m/z) |
| Molecular Ion [M]+• | 164 | 166 |
| Loss of hydroxyl radical [M-OH]+ | 147 | 148/149 (depending on D position) |
| McLafferty Rearrangement Ion | 104 | 106 |
| Tropylium Ion | 91 | 91 |
| Benzylic fragment | 105 | 107 |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its fragmentation pattern.
4.1. Materials and Reagents
-
This compound
-
4-Phenylbutyric acid (for comparison)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
4.2. Sample Preparation
-
Prepare individual stock solutions of 4-Phenylbutyric acid and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solutions to 1 µg/mL with a 50:50 mixture of methanol and water.
4.3. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
4.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Mode: Full scan MS and tandem MS (MS/MS or product ion scan)
-
Mass Range: m/z 50-250
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for fragmentation analysis.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound is based on the established fragmentation of its unlabeled counterpart and general principles of mass spectrometry. The deuterium labeling leads to a predictable mass shift in the molecular ion and key fragments, which can be confirmed using the provided experimental protocol. This information is vital for the development and validation of quantitative analytical methods employing this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 5. Benzenebutanoic acid [webbook.nist.gov]
- 6. Benzenebutanoic acid [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting & Optimization
Troubleshooting isotopic exchange of 4-Phenylbutyric acid-d2 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylbutyric acid-d2 (4-PBA-d2). The information provided addresses common issues encountered during isotopic exchange experiments in solution.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange is a process where an isotope in a labeled compound, in this case, deuterium (B1214612) (D) in 4-PBA-d2, is swapped with another isotope of the same element from the surrounding environment, typically hydrogen (H) from a protic solvent. This can lead to a loss of the deuterium label, which is problematic for studies relying on the isotopic purity of the compound, such as in tracer studies or as an internal standard for quantitative analysis by NMR or mass spectrometry.[1]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
The deuterium atoms on the carboxylic acid group (-COOD) are highly labile and will rapidly exchange with protons from protic solvents like water or methanol. Deuterium atoms on the carbon backbone (C-D) are generally more stable. However, those on the carbon alpha to the carboxyl group can be more susceptible to exchange under certain pH and temperature conditions. The deuteriums on the phenyl ring are typically the most stable and less likely to exchange without a catalyst.
Q3: What are the primary factors that influence the rate of isotopic exchange?
The main factors influencing the rate of hydrogen-deuterium exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those alpha to the carboxyl group.
-
Temperature: Higher temperatures generally increase the rate of isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate exchange. Aprotic solvents (e.g., THF, DMF, acetonitrile) are less likely to cause exchange.
-
Catalysts: The presence of acids, bases, or metal catalysts can significantly accelerate the exchange process.[2]
Q4: How can I minimize back-exchange of my 4-PBA-d2 during analysis?
To minimize back-exchange during analysis, it is crucial to use deuterated solvents for sample preparation and analytical techniques like NMR. When using techniques like LC-MS, ensure that the mobile phase has a minimal content of protic solvents if possible, or that the analysis time is kept short. It is also advisable to work at lower temperatures.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound in solution.
Problem 1: Loss of Deuterium Label (Low Isotopic Purity)
Symptom: Analysis by mass spectrometry shows a lower molecular weight than expected, or ¹H NMR shows the appearance or increase in the intensity of signals corresponding to protons at deuterated positions.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | Use anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile (B52724) for your experiments. If a protic solvent is necessary, consider using its deuterated counterpart (e.g., D₂O, CD₃OD). |
| Unfavorable pH Conditions | Maintain the pH of your solution in the range of 2-3, where the rate of hydrogen-deuterium exchange for carboxylic acids is often at its minimum. Avoid highly acidic or basic conditions. |
| Elevated Temperature | Conduct your experiments at the lowest temperature compatible with your experimental goals to minimize the rate of exchange. |
| Presence of Catalysts | Be aware of potential catalytic impurities in your reagents or on your glassware. Lewis acids, for example, can catalyze exchange.[2] |
| Back-Exchange During Analysis | When preparing samples for analysis, use deuterated solvents. For LC-MS, minimize the time the sample is in a protic mobile phase before analysis. |
Problem 2: Inconsistent or Unreliable Analytical Results
Symptom: Poor reproducibility of quantitative measurements when using 4-PBA-d2 as an internal standard.
| Potential Cause | Recommended Solution |
| Variable Isotopic Exchange | Ensure consistent experimental conditions (pH, temperature, solvent) for all samples and standards to maintain a consistent rate of exchange. |
| Adsorption to Surfaces | 4-Phenylbutyric acid can adsorb to certain plastics.[3] It is recommended to use glass or polypropylene (B1209903) containers for sample preparation and storage. |
| Analyte Instability | In addition to isotopic exchange, 4-PBA can undergo other degradation pathways. Conduct forced degradation studies to understand the stability of the molecule under your experimental conditions. |
Experimental Protocols
Protocol 1: Monitoring Isotopic Exchange of 4-PBA-d2 by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a known quantity of 4-PBA-d2 in the solvent system to be tested (e.g., a mixture of a protic solvent and a deuterated NMR solvent like DMSO-d6 for locking).
-
Prepare a control sample of 4-PBA-d2 in a fully deuterated, aprotic solvent (e.g., THF-d8).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the control sample to establish the initial isotopic purity.
-
Acquire ¹H NMR spectra of the test sample at various time points (e.g., t=0, 1h, 4h, 24h) under controlled temperature conditions.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons that have exchanged with deuterium.
-
Calculate the percentage of deuterium loss over time by comparing the integral values to a stable internal standard or to the initial spectrum.
-
Protocol 2: Monitoring Isotopic Exchange of 4-PBA-d2 by Mass Spectrometry
-
Sample Preparation:
-
Prepare solutions of 4-PBA-d2 in the desired solvent systems at a known concentration.
-
Incubate the solutions under the desired experimental conditions (temperature, pH).
-
-
LC-MS/MS Analysis:
-
Use a suitable LC-MS/MS method for the analysis of 4-phenylbutyric acid. A reversed-phase C18 column is often used.
-
The mass spectrometer should be operated in a mode that allows for the monitoring of the molecular ions of both 4-PBA-d2 and any species that have undergone back-exchange.
-
-
Data Analysis:
-
Determine the relative abundance of the different isotopic species at each time point.
-
Plot the change in the isotopic distribution over time to determine the rate of exchange.
-
Visualizations
Troubleshooting Workflow for Deuterium Loss
Caption: A decision tree for troubleshooting the loss of deuterium from 4-PBA-d2.
Analytical Workflow for Monitoring Isotopic Exchange
Caption: A general workflow for the analysis of isotopic exchange in 4-PBA-d2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in 4-Phenylbutyric acid-d2 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 4-Phenylbutyric acid-d2 (4-PBA-d2).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 4-PBA-d2, leading to inaccurate and unreliable results.
Q1: Why is the signal for my 4-PBA-d2 internal standard highly variable or suppressed across different plasma/serum samples?
High variability or suppression of the 4-PBA-d2 signal is a strong indicator of significant and inconsistent matrix effects.[1] Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3]
Possible Causes and Solutions:
-
Phospholipid Interference: Phospholipids (B1166683) are a major cause of ion suppression in bioanalytical LC-MS/MS and are notorious for co-eluting with analytes of interest.[4]
-
Solution: Implement a sample preparation method specifically designed to remove phospholipids. Techniques like Solid-Phase Extraction (SPE) with specialized phospholipid removal sorbents or HybridSPE® are highly effective.
-
-
Insufficient Sample Cleanup: A simple protein precipitation may not be sufficient to remove all interfering matrix components.
-
Solution: Employ more rigorous sample cleanup techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
-
Chromatographic Co-elution: The 4-PBA-d2 may be co-eluting with a significant matrix component.
-
Solution: Optimize the chromatographic method by adjusting the mobile phase gradient, changing the analytical column, or altering the flow rate to improve the separation between 4-PBA-d2 and the interfering components.
-
-
Ion Source Contamination: Buildup of matrix components in the ion source can lead to a general loss of sensitivity for all analytes.
-
Solution: Perform regular cleaning and maintenance of the mass spectrometer's ion source as per the manufacturer's recommendations.
-
Q2: I'm using 4-PBA-d2 as a stable isotope-labeled (SIL) internal standard, but my quantitative results for the unlabeled 4-PBA are still inaccurate. Why?
While a SIL internal standard is the gold standard for compensating for matrix effects, it is not always a perfect solution.
Possible Causes and Solutions:
-
Differential Matrix Effects: Even with a SIL internal standard, the analyte and the internal standard can experience different degrees of ion suppression, especially if they do not co-elute perfectly. This can be caused by the "deuterium isotope effect," which may lead to a slight difference in retention time between 4-PBA and 4-PBA-d2.
-
Solution:
-
Improve Sample Cleanup: The most effective way to address differential matrix effects is to minimize the matrix effect itself by using a more effective sample preparation technique to remove the interfering components.
-
Chromatographic Optimization: Fine-tune the chromatography to ensure the peak shapes and retention times of 4-PBA and 4-PBA-d2 are as closely aligned as possible.
-
-
-
Non-linear Response: Severe ion suppression can drive the detector response into a non-linear range, even for the internal standard.
-
Solution: Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting components in the sample matrix. The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites. These effects can lead to either a decrease (ion suppression) or, less commonly, an increase (ion enhancement) in the analyte's signal, which can compromise the accuracy, precision, and sensitivity of the analysis.
Q2: Why is a stable isotope-labeled internal standard like 4-PBA-d2 used?
A stable isotope-labeled (SIL) internal standard is considered the most appropriate choice for quantitative bioanalytical LC-MS/MS assays. Because a SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it is assumed to behave similarly during sample extraction, chromatography, and ionization. By calculating the peak area ratio of the analyte to the internal standard, variations in the analytical process, including matrix effects, can be compensated for, leading to more accurate and precise quantification.
Q3: How can I quantitatively assess the extent of matrix effects in my 4-PBA-d2 analysis?
The "post-extraction spike" method is a widely accepted approach to quantify matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase).
Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques aimed at reducing matrix effects.
1. Protein Precipitation (PPT)
This is a simple but often less effective method for removing matrix interferences.
-
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) containing the 4-PBA-d2 internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE)
LLE offers a better degree of sample cleanup compared to PPT.
-
Protocol:
-
To 100 µL of plasma/serum sample, add the 4-PBA-d2 internal standard.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE) for Phospholipid Removal
SPE is a highly effective technique for removing phospholipids and other interfering matrix components.
-
Protocol (using a mixed-mode reversed-phase/strong cation-exchange sorbent):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the cartridge.
-
Washing:
-
Wash with 1 mL of an acidic aqueous solution to remove polar interferences.
-
Wash with 1 mL of an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the 4-PBA and 4-PBA-d2 with 1 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for 4-PBA
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | 0.45 | 95 | 15.2 |
| Liquid-Liquid Extraction | 0.85 | 88 | 7.8 |
| SPE (Phospholipid Removal) | 0.98 | 92 | 3.5 |
Data are illustrative and represent typical outcomes.
Visualizations
Caption: Troubleshooting workflow for 4-PBA-d2 analysis.
Caption: Mechanism of ion suppression by phospholipids.
Caption: Comparison of sample preparation workflows.
References
Technical Support Center: Chromatographic Separation of 4-Phenylbutyric Acid and its Deuterated Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4-Phenylbutyric acid (4-PBA) and its deuterated analog.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated analog of 4-PBA used in chromatographic analysis?
A1: A deuterated analog of 4-PBA is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards (SIL-IS), like deuterated 4-PBA, are considered the gold standard because their chemical and physical properties are nearly identical to the analyte (4-PBA).[1] This allows the IS to effectively track and compensate for variations throughout the entire analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer, leading to improved accuracy and precision.[1][2]
Q2: What is the "chromatographic deuterium (B1214612) effect" and how does it affect the separation of 4-PBA and its deuterated analog?
A2: The chromatographic deuterium effect (CDE) refers to the phenomenon where deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts.[3][4] In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than the non-deuterated form.[3][5][6] This is attributed to subtle differences in polarity and hydrophobic interactions with the stationary phase.[7][8] While the effect is often minimal, it can lead to partial or complete separation of 4-PBA and its deuterated internal standard, which can be a concern for accurate quantification if not properly managed.
Q3: What are the common analytical techniques for separating 4-PBA and its deuterated analog?
A3: The most common and robust technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[9][10][11] This method offers high sensitivity and selectivity, allowing for accurate quantification in complex biological matrices like plasma and urine.[10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS, especially for bioanalytical applications.[12] Gas chromatography-mass spectrometry (GC-MS) is another potential method, though it may require derivatization of the acidic functional group of 4-PBA.[13][14]
Q4: How can I minimize the chromatographic separation between 4-PBA and its deuterated internal standard?
A4: While complete co-elution is ideal, it's not always achievable. To minimize separation, you can:
-
Optimize the mobile phase composition: Small adjustments to the organic solvent ratio or the pH of the aqueous phase can alter the selectivity and reduce the separation.
-
Adjust the column temperature: Temperature can influence hydrophobic interactions and may help in reducing the retention time difference.
-
Select an appropriate column: Columns with different stationary phase chemistries can exhibit varying degrees of the deuterium effect. For example, a pentafluorophenyl (PFP) column has been shown to be effective in reducing the CDE for some compounds.[3][4]
Q5: What are the key parameters for validating a bioanalytical method for 4-PBA using a deuterated internal standard?
A5: A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[9][15] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.[1][16]
-
Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter in the measurements.[1][10]
-
Calibration Curve: Demonstrating a linear relationship between the analyte concentration and the instrument response.[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[17]
-
Matrix Effect: Evaluating the suppression or enhancement of ionization by matrix components.[18]
-
Recovery: The efficiency of the extraction process.[18]
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.[9]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 4-PBA in Human Plasma
This protocol is a representative method based on common practices for the quantitative analysis of 4-PBA in a biological matrix.
1. Sample Preparation (Protein Precipitation)
- Aliquot 100 µL of plasma sample into a microcentrifuge tube.
- Add 200 µL of ice-cold acetonitrile (B52724) containing the deuterated 4-PBA internal standard (e.g., d11-PBA at 100 ng/mL).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and centrifuge before injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Column | PFP Column (e.g., Luna® 3 µm PFP(2) 100 Å, 100 x 2.0 mm)[18] or a C18 column. |
| Column Temp. | 40°C[18] |
| Mobile Phase A | 0.1% Formic Acid in Water[18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[18] |
| Flow Rate | 0.3 mL/min[18] |
| Injection Vol. | 5 µL |
| Gradient | Start with 20% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions. |
| Mass Spec. | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode[11] |
| MRM Transitions | 4-PBA: To be determined empirically (e.g., Q1: 163.1 m/z)Deuterated-PBA: To be determined (e.g., for d11-PBA, Q1: 174.1 m/z) |
| Run Time | ~10 minutes[18] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of 4-PBA and its deuterated analog.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte.[19]2. Inappropriate Sample Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.[20]3. Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase.[19]4. Secondary Interactions: Silanol (B1196071) interactions with the analyte. | 1. Dilute the sample or reduce the injection volume.2. Reconstitute the sample in the initial mobile phase or a weaker solvent.[20]3. Use a guard column and replace it regularly. Flush the column with a strong solvent. If the problem persists, replace the analytical column.[21]4. Ensure the mobile phase pH is appropriate for the analyte and column. Consider a column with low silanol activity.[22] |
| Significant Separation of 4-PBA and Deuterated IS | 1. Chromatographic Deuterium Effect (CDE): Inherent property of the separation system.[3]2. Mobile Phase Composition: The current mobile phase enhances the separation.3. Column Chemistry: The stationary phase has a high affinity for subtle structural differences. | 1. This effect is expected to some degree. Ensure the integration windows for both peaks are set correctly.2. Slightly adjust the organic-to-aqueous ratio or the pH of the mobile phase.3. Try a different column chemistry. A PFP column may reduce the CDE.[3][4] Also, consider adjusting the column temperature. |
| Low Signal Intensity or Sensitivity | 1. Poor Ionization: Suboptimal ESI source conditions.2. Sample Loss during Preparation: Inefficient extraction or analyte degradation.3. Matrix Effects: Ion suppression from co-eluting matrix components.[18]4. Mass Spectrometer Not Tuned: Instrument requires calibration. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).2. Validate the sample preparation method for recovery.[18] Ensure stability of the analyte during all steps.3. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). Adjust chromatography to separate the analyte from the suppression zone.[23]4. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. |
| Variable Retention Times | 1. Pump or Mixer Issues: Inconsistent mobile phase composition.[21]2. Column Equilibration: Insufficient time for the column to stabilize between injections.[19]3. Temperature Fluctuations: Lack of column temperature control.[21]4. Leaks in the System: A leak can cause pressure and flow rate fluctuations.[24] | 1. Purge the pump lines to remove air bubbles. Check pump seals and valves for wear.2. Increase the equilibration time at the end of the gradient program.3. Use a column oven to maintain a constant temperature.4. Systematically check all fittings for leaks, starting from the pump and moving towards the detector.[24] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 4-PBA.
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. simbecorion.com [simbecorion.com]
- 10. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. youtube.com [youtube.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. halocolumns.com [halocolumns.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. lcms.cz [lcms.cz]
Preventing adsorption of 4-Phenylbutyric acid-d2 to labware surfaces
Welcome to the technical support center for 4-Phenylbutyric acid-d2 (4-PBA-d2). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the adsorption of 4-PBA-d2 to labware surfaces during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered due to the adsorption of 4-PBA-d2, leading to inaccurate quantification and loss of sample.
Problem: Low or Inconsistent Recovery of 4-PBA-d2
If you are experiencing lower than expected concentrations of 4-PBA-d2 in your samples, it is likely due to its adsorption to the surfaces of your labware. The following steps can help you troubleshoot and mitigate this issue.
Improving the stability of 4-Phenylbutyric acid-d2 in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of 4-Phenylbutyric acid-d2 in biological samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological samples?
A1: The primary degradation pathway for 4-Phenylbutyric acid (4-PBA) and its deuterated analog, 4-PBA-d2, in biological systems is through mitochondrial β-oxidation. This metabolic process occurs mainly in the liver and kidneys. The first step is catalyzed by the medium-chain acyl-CoA dehydrogenase enzyme. Subsequently, a series of hydration, oxidation, and thiolysis reactions occur, leading to the formation of phenylacetate (B1230308) (PA), which is then conjugated with glutamine to form phenylacetylglutamine (B1677654) (PAGN) and excreted in the urine.[1] Since the deuterium (B1214612) labeling in 4-PBA-d2 is typically on the butyric acid chain, it is not expected to significantly alter this metabolic pathway.
Q2: What are the optimal storage conditions for biological samples containing this compound?
A2: For long-term stability, biological samples (plasma, urine, tissue homogenates) containing this compound should be stored at -80°C. Storing samples at -20°C may be suitable for shorter durations, but -80°C is recommended to minimize enzymatic degradation and other potential chemical changes over extended periods. For short-term bench-top handling during sample processing, it is crucial to keep the samples on ice or at refrigerated temperatures (2-8°C) to slow down enzymatic activity.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: It is recommended to minimize freeze-thaw cycles. While specific data for 4-PBA-d2 is not available, studies on the non-deuterated form, 4-PBA, have shown it to be stable for at least three freeze-thaw cycles from -15°C to room temperature in cell culture media.[1] However, as a best practice, it is advisable to aliquot samples into single-use volumes after collection to avoid repeated freezing and thawing of the entire sample.
Q4: Is this compound susceptible to adsorption onto labware?
A4: Yes, 4-Phenylbutyric acid, being an acidic and hydrophobic molecule, can adsorb to certain types of labware. Studies have shown an apparent loss of 4-PBA over time in both non-treated and plasma-treated polystyrene dishes. While glass containers also showed some adsorption, the type of plastic can influence the extent of this issue. It is recommended to use low-adsorption polypropylene (B1209903) or glass containers and to minimize the surface area-to-volume ratio where possible. A thorough validation of analyte recovery from the chosen labware is advised.
Q5: Can the deuterium label on this compound exchange with hydrogen from the sample matrix?
A5: The stability of the deuterium label depends on its position on the molecule. If the deuterium atoms are on the butyric acid carbon chain (a common labeling position), they are generally stable and not prone to exchange under typical bioanalytical conditions. However, if the labels were in more labile positions, such as on a carboxyl group (which is not the case for commercially available 4-PBA-d2), they would be susceptible to exchange with protons from the solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound in biological samples.
Issue 1: Low or Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Maintain Cold Chain: Keep biological samples on ice during collection and processing. 2. Prompt Processing: Process samples as quickly as possible after collection. 3. Use of Enzyme Inhibitors: For plasma or serum samples, consider adding an esterase inhibitor, such as sodium fluoride (B91410) (NaF), to the collection tubes. A final concentration of 2 mg/mL is a common starting point. However, the efficacy of the inhibitor for 4-PBA-d2 should be validated. |
| Adsorption to Labware | 1. Select Appropriate Containers: Use low-binding polypropylene or silanized glass tubes and plates. 2. Minimize Surface Area: Avoid using unnecessarily large containers for small sample volumes. 3. Pre-treatment of Labware: In some cases, pre-rinsing the labware with a solution of the unlabeled analyte can help to saturate non-specific binding sites. 4. Validate Recovery: Perform experiments to quantify the recovery of 4-PBA-d2 from the labware used in your workflow. |
| pH-dependent Instability | 1. Control pH: 4-Phenylbutyric acid is a carboxylic acid with a pKa of approximately 4.8. In highly acidic or basic conditions, its stability might be compromised. For urine samples, where pH can vary, consider adjusting the pH to a neutral range (around 7.0) upon collection if instability is suspected. |
Issue 2: Variability in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | 1. Standardize Protocols: Ensure that all samples, including calibration standards and quality controls, are handled identically and for the same duration at each step. 2. Control Temperature and Time: Precisely control the temperature and duration of incubation, extraction, and storage steps. |
| Freeze-Thaw Instability | 1. Aliquot Samples: Prepare single-use aliquots of samples to avoid multiple freeze-thaw cycles. 2. Validate Freeze-Thaw Stability: If repeated freeze-thaw cycles are unavoidable, perform a validation experiment to determine the number of cycles your analyte is stable for in the specific biological matrix. |
| Matrix Effects in LC-MS/MS Analysis | 1. Optimize Chromatography: Modify the LC method to separate 4-PBA-d2 from co-eluting matrix components that may cause ion suppression or enhancement. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification. |
Quantitative Data Summary
The following tables summarize the stability of 4-Phenylbutyric acid (4-PBA) under various conditions based on available literature. While this data is for the non-deuterated form, it provides a strong indication of the expected stability of 4-PBA-d2.
Table 1: Bench-Top and Autosampler Stability of 4-PBA in Cell Culture Media
| Condition | Matrix | Duration | Temperature | Stability (% Recovery) |
| Bench-Top | DMEM | 6 hours | Room Temperature | 95-105% |
| Autosampler | DMEM | 24 hours | 15°C | 93-102% |
| Autosampler | DMEM | 48 hours | 15°C | 91-101% |
Data adapted from a study on 4-PBA in cell culture media. The stability is presented as the accuracy of quality control samples at low, medium, and high concentrations.[1]
Table 2: Freeze-Thaw Stability of 4-PBA in Cell Culture Media
| Matrix | Number of Cycles | Temperature Range | Stability (% Recovery) |
| DMEM | 3 | -15°C to Room Temperature | 96-104% |
Data adapted from a study on 4-PBA in cell culture media. The stability is presented as the accuracy of quality control samples at low, medium, and high concentrations.[1]
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a fresh pool of the biological matrix (e.g., human plasma or urine) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
-
Aliquoting: Divide the spiked matrix into at least three aliquots for each concentration level for each freeze-thaw cycle to be tested, plus a set of baseline (T=0) samples.
-
Baseline Analysis: Immediately after preparation, analyze the T=0 samples to establish the initial concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature or in a controlled water bath.
-
Once thawed, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).
-
-
Analysis: After the final thaw, analyze the samples and compare the concentrations to the baseline (T=0) samples.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration of the tested samples is within ±15% of the baseline concentration.
Protocol 2: Assessment of Bench-Top Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation process.
Methodology:
-
Sample Preparation: Spike a fresh pool of the biological matrix with this compound at LQC and HQC concentrations.
-
Incubation: Place the spiked samples on a laboratory bench at room temperature (approximately 20-25°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 6, and 8 hours), take an aliquot from each concentration level for analysis.
-
Analysis: Analyze the samples at each time point and compare the concentrations to the initial (T=0) concentration.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration at each time point is within ±15% of the initial concentration.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in biological samples.
Caption: A logical troubleshooting guide for addressing issues with this compound analysis.
References
Technical Support Center: Troubleshooting 4-Phenylbutyric acid-d2 Calibration Curves
Welcome to the technical support center for 4-Phenylbutyric acid-d2 (PBA-d2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of PBA-d2, with a specific focus on achieving linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound calibration curve non-linear?
A1: Non-linearity in calibration curves, even when using a deuterated internal standard like PBA-d2, is a common issue in LC-MS/MS analysis. The primary causes can be broadly categorized as follows:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of PBA-d2 and/or its internal standard, leading to ion suppression or enhancement.[1][2] This effect can alter the analyte response in a non-proportional manner across the concentration range.[3]
-
Ionization Saturation: At high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer's ion source.[4][5] This competition can lead to a plateau in the signal response, causing the curve to become non-linear at the higher end.
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. If the ion signal is too high, the detector can become saturated, resulting in a non-linear response at high analyte concentrations.
-
Inappropriate Internal Standard Concentration: The concentration of the deuterated internal standard is crucial. If it's too low, its signal may not be sufficient at the lower end of the curve. If it's too high, it can contribute to ionization suppression or detector saturation.
-
Analyte-Specific Issues: Formation of dimers or multimers of 4-Phenylbutyric acid at higher concentrations can also contribute to non-linearity.
Q2: What is the "matrix effect" and how does it affect my PBA-d2 analysis?
A2: The matrix effect refers to the alteration of the ionization efficiency of an analyte due to the presence of co-eluting substances from the sample matrix. These interfering components are often not detected by the mass spectrometer but can significantly impact the accuracy and precision of the quantification. The two primary manifestations of the matrix effect are:
-
Ion Suppression: This is a reduction in the analyte signal caused by the presence of interfering molecules that compete for ionization or inhibit the efficient formation of gas-phase ions.
-
Ion Enhancement: This is an increase in the analyte signal, which is less common but can also occur due to matrix components that improve the ionization efficiency of the analyte.
For PBA-d2 analysis, matrix effects can lead to poor linearity, inaccurate results, and reduced sensitivity.
Q3: How can I determine if matrix effects are the cause of my non-linear curve?
A3: A post-column infusion experiment is a common method to qualitatively assess matrix effects. This involves infusing a constant flow of a standard solution of PBA-d2 directly into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of PBA-d2 indicates ion suppression or enhancement, respectively.
A quantitative assessment can be performed by comparing the peak area of PBA-d2 in a post-extraction spiked sample to the peak area of PBA-d2 in a neat solution at the same concentration.
| Matrix Effect (%) | Calculation | Interpretation |
| Matrix Effect (%) | (Peak Area in Spiked Sample / Peak Area in Neat Solution) * 100 | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. A value of 100% suggests no significant matrix effect. |
Q4: Can the mechanism of action of 4-Phenylbutyric acid influence its analysis?
A4: 4-Phenylbutyric acid (PBA) is known to act as a chemical chaperone, which helps in proper protein folding and reduces endoplasmic reticulum (ER) stress. While this biological activity is central to its therapeutic effects, there is no direct evidence to suggest that this mechanism inherently causes analytical issues with calibration curves. The challenges observed are more likely attributable to the physicochemical properties of the molecule and its interaction with the analytical system (LC-MS/MS) and the biological matrix.
Troubleshooting Guides
Issue 1: Poor Linearity at the High End of the Calibration Curve
This is often characterized by a plateauing of the curve at higher concentrations.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Detector Saturation | Dilute the upper-level calibration standards and re-inject. | Prepare a new set of calibration standards where the highest concentrations are diluted 5-fold and 10-fold. Re-run the calibration curve. If linearity improves, detector saturation was the likely cause. |
| Ionization Saturation | Optimize the internal standard (IS) concentration or dilute the sample extract. | Prepare several sets of calibration curves with varying concentrations of PBA-d2 internal standard (e.g., 0.5x, 1x, 2x of the original concentration). Select the IS concentration that provides the best linearity. Alternatively, dilute the entire sample set and calibration standards. |
| Analyte Dimer/Multimer Formation | Optimize ion source parameters. | Systematically adjust ion source parameters such as spray voltage, gas temperatures, and gas flows to minimize the formation of multimers. Monitor for the presence of dimer ions (e.g., [2M+H]+). |
Issue 2: Poor Linearity at the Low End of the Calibration Curve
This can manifest as a deviation from linearity for the lowest concentration points.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Poor Signal-to-Noise (S/N) | Optimize MS/MS parameters and sample preparation. | Infuse a solution of PBA-d2 to optimize the precursor and product ions and their respective collision energies. Improve sample clean-up to reduce background noise. Consider a more rigorous extraction method like solid-phase extraction (SPE). |
| Inaccurate Pipetting | Review and verify pipetting techniques for low-volume additions. | Use calibrated pipettes and appropriate tips for the low concentration standards. Prepare a larger volume of the lowest standard and perform serial dilutions to minimize pipetting errors. |
| Adsorption to Vials/Tubing | Use deactivated vials and tubing. | Employ silanized glass vials or low-adsorption polypropylene (B1209903) vials for standards and samples. |
Issue 3: General Non-Linearity Across the Entire Curve
When the entire calibration curve shows a poor fit to a linear model.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Significant Matrix Effects | Improve sample preparation and/or chromatographic separation. | Switch from a simple protein precipitation method to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components. Optimize the LC gradient to achieve better separation of PBA-d2 from co-eluting matrix components. |
| Inappropriate Regression Model | Use a weighted linear regression or a non-linear regression model. | Apply a weighting factor (e.g., 1/x or 1/x²) to the linear regression to give less weight to the higher concentration points where variance is often greater. If the non-linearity is inherent and reproducible, a quadratic regression model may be more appropriate. |
| Isotopic Contribution | Assess the contribution of the M+2 isotope of the analyte to the deuterated internal standard signal. | At very high concentrations of the unlabeled analyte, its naturally occurring M+2 isotope can contribute to the signal of a d2-labeled internal standard. This is less common but can be evaluated by injecting a high concentration of the unlabeled analyte and monitoring the internal standard's mass transition. If significant, a higher deuterated standard (e.g., d5) or a ¹³C-labeled standard should be considered. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike PBA-d2 into the initial mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Pre-extraction Spike): Spike PBA-d2 into a blank biological matrix at the same concentrations as Set A and perform the full extraction procedure.
-
Set C (Post-extraction Spike): Extract a blank biological matrix and then spike PBA-d2 into the final extract at the same concentrations as Set A.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Protocol 2: Optimization of Internal Standard Concentration
-
Prepare multiple sets of calibration standards.
-
Spike each set with a different, fixed concentration of PBA-d2 internal standard (e.g., 50 ng/mL, 100 ng/mL, 200 ng/mL).
-
Analyze all calibration curves.
-
Evaluate the linearity (R²) and the stability of the internal standard's peak area across the concentration range for each set.
-
Select the internal standard concentration that provides the best linearity and the most consistent internal standard response.
Visualizations
Caption: Troubleshooting workflow for PBA-d2 calibration curve linearity.
Caption: Mechanism of action of 4-PBA as a chemical chaperone.
References
- 1. droracle.ai [droracle.ai]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Sensitivity of 4-Phenylbutyric acid-d2 Detection
Welcome to the technical support center for the analysis of 4-Phenylbutyric acid-d2 (4-PBA-d2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analytical chemistry?
This compound (4-PBA-d2) is a deuterated form of 4-Phenylbutyric acid (4-PBA). In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 4-PBA in various biological matrices.[1] The use of a SIL-IS is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.
Q2: Why am I observing a low signal for my 4-PBA-d2 internal standard?
Low signal intensity for a deuterated internal standard can arise from several factors:
-
Suboptimal Concentration: The concentration of the internal standard may be too low, falling outside the linear range of the instrument.
-
Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in chemically labile positions. This can reduce the concentration of the desired deuterated standard.
-
Matrix Effects: Components in the biological matrix can co-elute with 4-PBA-d2 and suppress its ionization in the mass spectrometer's source.
-
Inefficient Ionization: The mass spectrometer's source parameters may not be optimized for the ionization of 4-PBA-d2.
-
Degradation: The standard may have degraded during storage or sample processing.
Q3: What is the "isotope effect" and how can it affect my analysis of 4-PBA-d2?
The isotope effect refers to the slight differences in physicochemical properties between a deuterated standard and its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. In the context of LC-MS/MS, this can manifest as:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier in reverse-phase chromatography. If this shift causes the internal standard to elute in a region of different matrix effects than the analyte, it can lead to inaccurate quantification.
-
Different Extraction Recoveries: The efficiency of extraction from the sample matrix might differ slightly between 4-PBA and 4-PBA-d2.
-
Variations in Ionization Efficiency: The ionization response of the deuterated standard in the mass spectrometer's source may not be identical to the analyte.
Q4: How can I minimize matrix effects when analyzing 4-PBA and 4-PBA-d2?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] To mitigate them:
-
Effective Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but often less clean method.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate 4-PBA and 4-PBA-d2 from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: Using 4-PBA-d2 as an internal standard is the most effective way to compensate for matrix effects, as it will be similarly affected as the analyte.
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Signal for 4-PBA-d2
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | 1. Verify the concentration of your 4-PBA-d2 stock and working solutions. 2. Prepare fresh dilutions from a reliable stock. 3. Ensure the final concentration in the sample is appropriate for the sensitivity of your instrument. |
| Isotopic Instability (H/D Exchange) | 1. Evaluate the position of the deuterium labels on the 4-PBA-d2 molecule. Labels on the butyric acid chain are generally stable. 2. Avoid harsh pH conditions and prolonged exposure to protic solvents during sample preparation. 3. If exchange is suspected, analyze a sample of the internal standard in a clean solvent over time to monitor for any change in its mass spectrum. |
| Matrix Effects (Ion Suppression) | 1. Perform a post-extraction addition experiment: compare the signal of 4-PBA-d2 in a clean solvent to its signal when spiked into an extracted blank matrix. A significantly lower signal in the matrix indicates ion suppression. 2. Improve sample cleanup using a more rigorous extraction method (e.g., switch from protein precipitation to SPE). 3. Optimize chromatography to separate 4-PBA-d2 from the suppression zone. |
| Inefficient Ionization | 1. Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. 4-PBA and 4-PBA-d2 are typically analyzed in negative ion mode. 2. Ensure the mobile phase composition is conducive to good ionization (e.g., contains a small amount of a weak acid or base). |
| Instrumental Issues | 1. Check for leaks in the LC and MS systems. 2. Ensure the mass spectrometer is properly tuned and calibrated. 3. Clean the ion source and other relevant components of the mass spectrometer. |
Guide 2: Inconsistent Analyte/Internal Standard Response Ratio
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Check for chromatographic separation between 4-PBA and 4-PBA-d2. Even a small shift can expose them to different matrix environments. 2. Adjust the chromatographic conditions (e.g., gradient, column) to achieve co-elution. |
| Isotopic Interference | 1. Check for any contribution from the natural isotopic abundance of 4-PBA to the 4-PBA-d2 signal. This is generally minimal with a d2 label but should be considered. |
| Non-linear Response | 1. Ensure that both the analyte and the internal standard are within their linear dynamic range. Dilute the samples if necessary. |
| Inconsistent Sample Preparation | 1. Review and standardize your sample preparation workflow to ensure consistent recovery for both the analyte and the internal standard. |
Data Presentation
The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of 4-PBA.
Table 1: LC-MS/MS Method Validation Parameters for 4-PBA Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL (plasma) | [2] |
| 100 ng/mL (plasma and urine) | [3] | |
| Linearity (r²) | >0.99 | [1] |
| Recovery | >81% (plasma and tissues) | |
| >90% | ||
| Intra-day Precision (%RSD) | <15% | |
| Inter-day Precision (%RSD) | <15% | |
| <10% | ||
| Intra-day Accuracy (%Bias) | Within ±15% | |
| Inter-day Accuracy (%Bias) | Within ±15% |
Experimental Protocols
Representative LC-MS/MS Protocol for 4-PBA Quantification using 4-PBA-d2
This protocol is a general guideline and may require optimization for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the 4-PBA-d2 internal standard at an appropriate concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
4-PBA: Precursor ion (Q1) m/z 163.1 -> Product ion (Q3) m/z 119.1 (corresponding to the loss of CO2)
-
4-PBA-d2: Precursor ion (Q1) m/z 165.1 -> Product ion (Q3) m/z 121.1
-
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity for both transitions.
Visualizations
Experimental Workflow for 4-PBA Analysis
Caption: A typical experimental workflow for the quantification of 4-PBA using a deuterated internal standard.
4-PBA Signaling Pathway in Endoplasmic Reticulum (ER) Stress
Caption: 4-PBA acts as a chemical chaperone to alleviate ER stress and inhibit the UPR signaling pathways.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Phenylbutyric Acid-d2 (4-PBA-d2) Sample Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of 4-Phenylbutyric acid-d2 (4-PBA-d2) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound (4-PBA-d2) is a deuterated form of 4-Phenylbutyric acid (4-PBA).[1][2] It is commonly used as an internal standard in quantitative analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Using a stable isotope-labeled internal standard like 4-PBA-d2 helps to correct for variability in the sample extraction process and potential matrix effects, leading to more accurate quantification of the target analyte (4-PBA).[3][4]
Q2: What are the key chemical properties of 4-Phenylbutyric acid that are relevant to its extraction?
A2: Understanding the chemical properties of 4-PBA is crucial for optimizing its extraction. As 4-PBA-d2 is chemically identical to 4-PBA, their properties are interchangeable for the purposes of extraction development.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₁₀H₁₂O₂ | Influences its solubility in organic solvents. |
| Molecular Weight | 164.20 g/mol | --- |
| pKa | ~4.76 | As a weak acid, its ionization state is pH-dependent. At a pH above its pKa, it will be deprotonated and more water-soluble. At a pH below its pKa, it will be in its neutral, more organic-soluble form.[5][6] |
| logP | 2.42 | This indicates that it is a relatively hydrophobic molecule, favoring partitioning into organic solvents over water when in its neutral form.[7] |
| Solubility | Slightly soluble in water. Soluble in alcohol, DMSO, and other organic solvents.[5][8][9] | The choice of extraction solvent is critical. A solvent that can effectively dissolve 4-PBA is necessary for good recovery. |
| Physical State | White crystalline solid | --- |
Q3: What are the most common reasons for poor recovery of 4-PBA-d2?
A3: Poor recovery of an internal standard like 4-PBA-d2 can stem from several factors throughout the sample preparation and analysis workflow. The most common culprits include:
-
Suboptimal pH: The pH of the sample can significantly impact the ionization state and, therefore, the solubility of 4-PBA-d2 in different solvents.[5][10]
-
Inappropriate Solvent Selection: The choice of extraction solvent in either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is critical for efficient recovery.[3]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine, cell culture media) can interfere with the extraction process or suppress the instrument signal.[3][4][11]
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely remove the 4-PBA-d2 from the SPE sorbent.[12]
-
Analyte Instability: Although 4-PBA is generally stable, degradation can occur under harsh conditions.[3][13]
-
Adsorption to Surfaces: 4-PBA can adsorb to container surfaces, especially certain plastics.[6]
Troubleshooting Guides
Poor Recovery in Liquid-Liquid Extraction (LLE)
This guide will help you troubleshoot and optimize the recovery of 4-PBA-d2 when using LLE protocols.
Question: My 4-PBA-d2 recovery is low and inconsistent in my liquid-liquid extraction. What should I do?
Answer:
-
Verify Sample pH: 4-Phenylbutyric acid is a weak acid with a pKa of approximately 4.76.[7] For optimal extraction into an organic solvent, the aqueous sample should be acidified to a pH at least 2 units below the pKa (i.e., pH < 3).[14] At this pH, the carboxylic acid group is protonated, making the molecule neutral and less soluble in water.[5]
-
Evaluate Extraction Solvent: Ensure you are using an appropriate water-immiscible organic solvent. Solvents like ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE) are commonly used. The polarity of the solvent should be sufficient to dissolve 4-PBA.[3]
-
Increase Extraction Efficiency: A single extraction may not be sufficient. It is often more effective to perform two or three extractions with smaller volumes of organic solvent rather than one large volume extraction.[15]
-
Check for Emulsions: Emulsions at the solvent interface can trap your analyte and lead to poor recovery. If an emulsion forms, try centrifugation, adding a small amount of salt (salting out), or passing the mixture through a filter aid like celite.
-
Perform a Post-Extraction Spike: To determine if the issue is with the extraction process itself or with matrix effects during analysis, perform a post-extraction spike experiment.[11] This can help differentiate between extraction inefficiency and ion suppression in the mass spectrometer.
Poor Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low recovery of 4-PBA-d2 when using SPE.
Question: I am experiencing low recovery of 4-PBA-d2 with my solid-phase extraction method. How can I improve it?
Answer:
-
Sorbent Selection: For a weakly acidic compound like 4-PBA, a reversed-phase (e.g., C8, C18) or a mixed-mode sorbent (combining reversed-phase and ion-exchange) is often suitable.[16] Ensure the chosen sorbent has an appropriate affinity for your analyte.
-
Conditioning and Equilibration: Do not skip the conditioning (wetting the sorbent, e.g., with methanol) and equilibration (priming the sorbent with a solution similar to your sample matrix, e.g., water) steps. Failure to do so will lead to poor and inconsistent retention.[17]
-
Sample Loading:
-
pH Adjustment: Similar to LLE, the pH of your sample should be adjusted to be at least 2 units below the pKa of 4-PBA (pH < 3) to ensure it is in its neutral form and is retained on a reversed-phase sorbent.[14]
-
Flow Rate: A slow and steady flow rate during sample loading (e.g., 1-2 mL/min) allows for sufficient interaction between the analyte and the sorbent.[12][14]
-
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute 4-PBA-d2. Typically, a mixture of the weak solvent (e.g., water, potentially acidified) and a small percentage of a strong solvent (e.g., methanol) is used. If you suspect analyte loss during this step, use a weaker wash solvent.[11]
-
Elution Step:
-
Solvent Strength: Ensure your elution solvent is strong enough to desorb 4-PBA-d2 from the sorbent. For reversed-phase, this is typically a high percentage of an organic solvent like methanol (B129727) or acetonitrile.
-
pH Modification: To elute 4-PBA from a mixed-mode sorbent or to enhance elution from a reversed-phase sorbent, you can increase the pH of the elution solvent (e.g., by adding a small amount of ammonium (B1175870) hydroxide). This will deprotonate the carboxylic acid, making it more polar and easier to elute with a polar solvent.[16]
-
Soak Time: Allowing the elution solvent to soak in the cartridge for a few minutes can improve recovery.[12][16]
-
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for LLE
This protocol is designed to differentiate between poor extraction recovery and matrix-induced signal suppression.
Materials:
-
Blank matrix (e.g., plasma, urine without the analyte or internal standard)
-
4-PBA-d2 stock solution
-
Extraction solvent (e.g., ethyl acetate)
-
Acidifying agent (e.g., 1M HCl)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Prepare three sets of samples in triplicate:
-
Set A (Pre-extraction Spike): Spike a known amount of 4-PBA-d2 into the blank matrix before the extraction procedure.
-
Set B (Post-extraction Spike): Perform the extraction procedure on the blank matrix. Spike the same amount of 4-PBA-d2 into the final, dried extract before reconstitution.
-
Set C (Neat Standard): Spike the same amount of 4-PBA-d2 into the reconstitution solvent.
-
-
Perform the LLE procedure on Set A.
-
Analyze all three sets of samples by your analytical method (e.g., LC-MS).
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Data Interpretation:
| Scenario | Recovery (%) | Matrix Effect (%) | Likely Cause of Poor Performance |
| 1 | Low (<80%) | High (>80%) | Inefficient extraction process. |
| 2 | High (>80%) | Low (<80%) | Significant signal suppression from matrix components. |
| 3 | Low (<80%) | Low (<80%) | Both inefficient extraction and significant matrix effects are present. |
Protocol 2: Optimization of SPE Elution Solvent
This protocol helps in selecting the most effective elution solvent for 4-PBA-d2 from an SPE cartridge.
Materials:
-
Conditioned and equilibrated SPE cartridges
-
4-PBA-d2 solution
-
A range of potential elution solvents and modifiers (e.g., methanol, acetonitrile, isopropanol, formic acid, ammonium hydroxide)
Procedure:
-
Load an equal amount of 4-PBA-d2 solution onto several conditioned and equilibrated SPE cartridges.
-
Wash all cartridges with the same wash solution.
-
Elute each cartridge with a different elution solvent. Test a range of solvent strengths and pH modifications. For example:
-
Elution 1: 100% Methanol
-
Elution 2: 100% Acetonitrile
-
Elution 3: Methanol with 2% Formic Acid
-
Elution 4: Methanol with 2% Ammonium Hydroxide
-
-
Collect the eluates.
-
Analyze the eluates and compare the peak areas of 4-PBA-d2 to determine which elution solvent provides the highest recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. welchlab.com [welchlab.com]
- 4. myadlm.org [myadlm.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 7. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. immunomart.com [immunomart.com]
- 9. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promochrom.com [promochrom.com]
- 13. Stability of extemporaneously prepared sodium phenylbutyrate oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. specartridge.com [specartridge.com]
Minimizing in-source fragmentation of 4-Phenylbutyric acid-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing in-source fragmentation of 4-Phenylbutyric acid-d2 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs within the ion source of a mass spectrometer, prior to mass analysis.[1][2] This phenomenon can complicate data analysis by reducing the intensity of the desired precursor ion and generating fragment ions that may be misinterpreted as impurities or other analytes.[3][4] For quantitative analysis of this compound, which is often used as an internal standard, minimizing in-source fragmentation is crucial for accurate and reliable results.[5]
Q2: What are the primary causes of in-source fragmentation in Electrospray Ionization (ESI) Mass Spectrometry?
A2: In-source fragmentation in ESI-MS is primarily caused by excessive energy being transferred to the analyte ions. The main contributing factors include:
-
High Cone Voltage (or Fragmentor/Declustering Potential): Applying a high voltage to the sampling cone or skimmer can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.
-
Elevated Source Temperature: High temperatures in the ion source can provide enough thermal energy to induce fragmentation of thermally labile compounds.
-
Chemical Nature of the Analyte: Molecules with fragile chemical bonds are more susceptible to fragmentation. Carboxylic acids like 4-Phenylbutyric acid can be prone to decarboxylation (loss of CO2).
Q3: How can I identify if in-source fragmentation of this compound is occurring?
A3: You can identify in-source fragmentation by observing the following in your mass spectrum:
-
A weak or absent molecular ion peak for this compound ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode).
-
The presence of fragment ions at lower m/z values that correspond to logical neutral losses from the parent molecule. For 4-Phenylbutyric acid, a common fragmentation pathway is the loss of the carboxylic acid group.
-
The relative intensity of the fragment ions decreases as you lower the cone voltage or source temperature.
Q4: What are the general strategies to minimize in-source fragmentation?
A4: To minimize in-source fragmentation, the goal is to use the "softest" ionization conditions possible that still provide adequate signal intensity. Key strategies include:
-
Optimizing the Cone Voltage: Gradually decrease the cone voltage (or equivalent parameter) to the lowest value that maintains good ion transmission.
-
Reducing Source Temperature: Lower the ion source temperature to the minimum required for efficient desolvation.
-
Mobile Phase Composition: The choice of solvent and additives can influence ionization efficiency and fragmentation. For carboxylic acids, using a mobile phase with a slightly basic pH in negative ion mode can enhance deprotonation and potentially reduce fragmentation. Conversely, a slightly acidic mobile phase is typically used in positive ion mode.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Issue: Weak or absent molecular ion for this compound and presence of significant fragment peaks.
Below is a troubleshooting workflow to address this issue.
Figure 1: A step-by-step workflow for troubleshooting in-source fragmentation.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Reduce Cone Voltage | Decrease the cone voltage (or fragmentor/declustering potential) in increments of 5-10 V. | Increased intensity of the [M-H]⁻ or [M+H]⁺ ion and decreased intensity of fragment ions. |
| 2. Lower Source Temperature | Reduce the ion source or desolvation gas temperature in 25°C increments. | Preservation of the molecular ion with reduced thermal fragmentation. |
| 3. Optimize Mobile Phase | For negative ion mode, consider using a mobile phase with a weak base (e.g., 5 mM ammonium (B1175870) acetate). For positive ion mode, a weak acid like 0.1% formic acid is common. | Improved ionization efficiency and potentially "softer" ionization conditions. |
| 4. Check for Impurities | Analyze a fresh, high-purity standard of this compound. | Determine if observed fragments are from the analyte or co-eluting impurities. |
Experimental Protocol: Minimizing In-Source Fragmentation of this compound
This protocol outlines a general procedure for optimizing mass spectrometry parameters to minimize the in-source fragmentation of this compound.
Objective: To determine the optimal ESI-MS source parameters for the analysis of this compound, maximizing the molecular ion signal while minimizing in-source fragmentation.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
LC-MS grade solvents (acetonitrile, water, methanol)
-
LC-MS grade additives (formic acid, ammonium acetate)
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source
Methodology:
-
Initial Instrument Setup:
-
Prepare a solution of this compound for direct infusion or flow injection analysis.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular ion and potential fragments (e.g., m/z 50-200).
-
Operate in negative ion mode to detect the [M-H]⁻ ion, as carboxylic acids typically ionize well in this mode.
-
-
Cone Voltage Optimization:
-
Set the source temperature to a moderate value (e.g., 120°C).
-
Infuse the this compound solution at a constant flow rate.
-
Acquire mass spectra at a range of cone voltage settings (e.g., starting from a high value like 50 V down to 10 V, in 5 V decrements).
-
Record the intensity of the molecular ion and any significant fragment ions at each voltage.
-
-
Source Temperature Optimization:
-
Using the optimal cone voltage determined in the previous step, vary the source temperature.
-
Acquire mass spectra at a range of temperatures (e.g., from 150°C down to 100°C in 10°C decrements).
-
Monitor the intensity of the molecular ion and fragment ions.
-
-
Data Analysis:
-
Plot the intensity of the molecular ion and fragment ions as a function of cone voltage and source temperature.
-
Determine the parameter settings that provide the highest molecular ion intensity with the lowest fragment ion intensity.
-
The logical relationship for parameter optimization is illustrated below.
Figure 2: A diagram showing the iterative logic for optimizing MS parameters.
Quantitative Data Summary
The following table summarizes the typical instrument parameters that can be adjusted to control in-source fragmentation. The "Starting Value" and "Optimized Range" are general recommendations and may vary depending on the specific mass spectrometer and analyte.
| Parameter | Starting Value (Typical) | Optimized Range (General) | Effect on Fragmentation |
| Cone/Fragmentor Voltage | 30-50 V | 10-25 V | Higher voltage increases fragmentation. |
| Source/Desolvation Temp. | 120-150 °C | 100-130 °C | Higher temperature can increase fragmentation. |
| Capillary Voltage | 2.5-3.5 kV | 2.0-3.0 kV | Can have a minor effect on fragmentation. |
| Nebulizer Gas Pressure | 30-40 psi | 25-35 psi | Primarily affects droplet formation and desolvation. |
By systematically following these troubleshooting steps and experimental protocols, researchers can effectively minimize the in-source fragmentation of this compound, leading to more accurate and reliable analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: 4-Phenylbutyric acid-d2 vs. 13C-Labeled Internal Standards for High-Fidelity Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Phenylbutyric acid (4-PBA) in biological matrices is paramount for robust pharmacokinetic, pharmacodynamic, and metabolism studies. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison between the commonly used deuterium-labeled 4-Phenylbutyric acid-d2 and the gold-standard 13C-labeled internal standards, supported by established analytical principles and experimental data from analogous compounds.
4-Phenylbutyric acid is a histone deacetylase inhibitor and chemical chaperone investigated for its therapeutic potential in a range of diseases, including urea (B33335) cycle disorders, cancer, and neurodegenerative conditions. Accurate measurement of its concentration in biological fluids is essential for understanding its metabolic fate and therapeutic efficacy. Stable isotope-labeled internal standards (SIL-ISs) are the preferred choice for quantitative bioanalysis as they closely mimic the analyte of interest, correcting for variability during sample preparation and analysis. The two most common types of SIL-ISs are those labeled with deuterium (B1214612) (²H or D) and carbon-13 (¹³C).
Key Performance Characteristics: this compound vs. 13C-Labeled 4-PBA
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it co-behaves with the analyte throughout the analytical process, from extraction to detection. While both deuterated and ¹³C-labeled standards serve this purpose, their intrinsic properties can lead to significant differences in analytical performance.
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled 4-Phenylbutyric acid | Rationale & Implications for 4-PBA Analysis |
| Chromatographic Co-elution | Potential for chromatographic shift, eluting slightly earlier than unlabeled 4-PBA. | Excellent co-elution with unlabeled 4-PBA. | The C-D bond is slightly less polar than the C-H bond, which can lead to separation on a chromatographic column. This can result in the analyte and internal standard being subjected to different matrix effects, potentially compromising accuracy. ¹³C-labeling has a negligible effect on the physicochemical properties, ensuring near-perfect co-elution and more accurate correction for matrix effects. |
| Isotopic Stability | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites. | High. The ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | While the deuterium atoms in 4-PBA-d2 are on a carbon atom and less likely to exchange, the risk is not zero, especially under certain pH or sample processing conditions. The stability of the ¹³C label provides greater assurance of the internal standard's integrity throughout the analytical workflow. |
| Potential for Isotopic Interference | Higher. The potential for in-source fragmentation and H-D exchange can complicate spectra. | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap from the native analyte. |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching. | Demonstrates improved accuracy and precision. | The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects, leading to more reliable and reproducible quantification. |
| Cost & Availability | Typically less expensive and more widely available. | Generally higher due to more complex synthesis. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
While a direct comparative study for 4-PBA was not found in the reviewed literature, the following are representative experimental protocols for the analysis of 4-PBA in biological matrices using an internal standard. These can be adapted for a head-to-head comparison of this compound and a ¹³C-labeled counterpart.
Protocol 1: Quantification of 4-PBA in Plasma (Adapted from Marahatta et al., 2012)
This protocol utilizes a deuterium-labeled internal standard for the quantification of 4-PBA in mouse plasma and tissues.
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., d11-PBA in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate 4-PBA from its metabolites and matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6410 Triple Quadrupole LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
4-PBA: Precursor ion > Product ion (specific m/z to be determined)
-
d11-PBA (IS): Precursor ion > Product ion (specific m/z to be determined)
-
Protocol 2: Quantification of 4-PBA in Cell Culture Media (Adapted from Villani et al., 2023)
This protocol uses a structural analog as an internal standard, but the methodology can be applied using a SIL-IS.
1. Sample Preparation:
-
To 50 µL of cell culture medium, add 150 µL of acetonitrile containing the internal standard (e.g., 4-(4-Nitrophenyl)-Butyric Acid, or a SIL-IS).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS analysis.
2. LC-HRMS Conditions:
-
LC System: Thermo Fisher Ultimate 3000
-
Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Step gradient
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 5 µL
-
MS System: Thermo Fisher Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer
-
Ionization Mode: ESI, Negative
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While this compound can be a suitable and cost-effective internal standard for some applications, the potential for chromatographic shifts and isotopic instability introduces a risk to data quality. Careful method development and validation are crucial when using deuterated standards to ensure these potential issues do not compromise the accuracy of the results.
For the most demanding applications, such as regulated bioanalysis in clinical trials and pivotal preclinical studies, the investment in a ¹³C-labeled 4-Phenylbutyric acid internal standard is highly recommended. Its superior performance, characterized by identical chromatographic behavior and high isotopic stability, provides the most robust and reliable method for correcting experimental variability, leading to higher quality data and greater confidence in the final results.
A Head-to-Head Battle in Bioanalysis: 4-Phenylbutyric Acid-d2 vs. 4-PBA-d11 as Internal Standards for LC-MS
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical juncture in the development of robust and reliable liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comprehensive comparison of two deuterated internal standards for the quantification of 4-Phenylbutyric acid (4-PBA): 4-Phenylbutyric acid-d2 (4-PBA-d2) and 4-Phenylbutyric acid-d11 (4-PBA-d11).
The selection of a stable isotope-labeled internal standard (SIL-IS) is paramount for correcting variability in sample preparation, chromatographic separation, and mass spectrometric detection. The ideal SIL-IS co-elutes with the analyte and exhibits identical ionization efficiency, thus ensuring accurate and precise quantification. While both 4-PBA-d2 and 4-PBA-d11 are used for the analysis of 4-PBA, the degree of deuterium (B1214612) labeling can significantly influence method performance. This guide delves into the theoretical considerations and available experimental data to help you make an informed decision for your bioanalytical assays.
Performance Comparison: A Data-Driven Look
While direct head-to-head experimental data for 4-PBA-d2 is limited in publicly available literature, we can construct a comparative table based on a validated method using 4-PBA-d11 and the well-documented potential behaviors of lightly versus heavily deuterated internal standards.
| Performance Parameter | 4-Phenylbutyric acid-d11 (4-PBA-d11) | This compound (4-PBA-d2) |
| Recovery | >81% in plasma and various tissues[1] | Expected to be similar to 4-PBA, but may exhibit slight differences in extraction efficiency due to minor polarity changes. |
| Precision (RSD%) | Inter-day and intra-day precision were within ±15%[1]. | May be susceptible to higher variability if chromatographic separation from the analyte is incomplete, leading to differential matrix effects. |
| Accuracy | Inter-day and intra-day accuracy were within ±15%[1]. | Potential for bias if there is isotopic interference from the analyte or if the d2 standard is not adequately resolved from 4-PBA. A case study on testosterone (B1683101) showed that a d5 standard gave lower results compared to a d2 standard, highlighting the impact of deuteration on accuracy[2]. |
| Isotopic Interference | Minimal risk due to a large mass difference (11 Da) from the parent analyte. | Higher potential for interference from the M+2 isotope of 4-PBA, which could artificially inflate the internal standard signal and lead to underestimation of the analyte concentration[3]. |
| Chromatographic Shift | May exhibit a slight retention time shift compared to the unlabeled analyte due to the significant number of deuterium atoms. | Less likely to have a significant chromatographic shift, promoting better co-elution with the analyte. |
| Chemical Stability | Generally stable, with deuterium labels on the phenyl ring and butyric acid chain. | Deuterium atoms on the butyric acid chain may be more susceptible to back-exchange depending on their position and the analytical conditions. |
The Isotope Effect: A Double-Edged Sword
The "isotope effect" is a key consideration when choosing between a lightly and a heavily deuterated internal standard. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in physicochemical properties.
With a high degree of deuteration, as in 4-PBA-d11, a slight shift in chromatographic retention time compared to the unlabeled analyte can occur. If this shift is significant, the analyte and the internal standard may elute into regions with different matrix effects, leading to inaccurate quantification.
Conversely, a low degree of deuteration, as in 4-PBA-d2, minimizes the chromatographic shift, ensuring better co-elution. However, this proximity in mass increases the risk of isotopic crosstalk, where the M+2 isotopic peak of the analyte can interfere with the signal of the d2-internal standard.
Figure 1: Conceptual diagram illustrating the potential for chromatographic shift of a highly deuterated internal standard (4-PBA-d11) relative to the analyte and a lightly deuterated standard (4-PBA-d2), which can lead to differential matrix effects.
Experimental Protocols: A Glimpse into the Lab
The following provides a generalized experimental protocol for the LC-MS/MS analysis of 4-PBA using a deuterated internal standard. This protocol is based on the methodology described for the analysis using 4-PBA-d11[1].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or tissue homogenate, add a known concentration of the internal standard (4-PBA-d2 or 4-PBA-d11).
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 4-PBA and the chosen internal standard.
Figure 2: A typical experimental workflow for the bioanalysis of 4-PBA using a deuterated internal standard.
Conclusion: Making the Right Choice for Your Assay
The choice between 4-PBA-d2 and 4-PBA-d11 as an internal standard for the LC-MS analysis of 4-PBA is not straightforward and depends on the specific requirements of the assay.
-
4-PBA-d11 offers the significant advantage of a large mass difference, which minimizes the risk of isotopic interference from the analyte. This makes it a robust choice for assays requiring high sensitivity and where potential for crosstalk is a concern. The potential for a slight chromatographic shift needs to be evaluated during method development to ensure it does not compromise accuracy.
-
4-PBA-d2 , on the other hand, is more likely to co-elute perfectly with the analyte, which is ideal for mitigating matrix effects. However, careful validation is required to rule out any interference from the natural isotopic abundance of 4-PBA. The stability of the deuterium labels should also be considered, particularly if the analytical method involves harsh conditions.
Ultimately, the best practice is to empirically evaluate both internal standards during method development and validation. This will provide the necessary data to select the internal standard that delivers the most accurate, precise, and robust results for your specific application.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 4-Phenylbutyric Acid and Sodium Phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 4-Phenylbutyric acid (4-PBA) and its sodium salt, sodium phenylbutyrate (NaPBA). Both compounds are recognized for their therapeutic potential, acting as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2] This document summarizes key experimental data, details common methodologies, and visualizes the underlying mechanisms of action to aid in the selection and application of these compounds in a research setting.
Overview of 4-PBA and Sodium Phenylbutyrate
4-Phenylbutyric acid is an aromatic fatty acid.[3] Its sodium salt, sodium phenylbutyrate, is a prodrug that is converted to phenylacetate, the active metabolite.[1] While often used interchangeably in literature, their distinct physical properties may influence their behavior in in vitro systems. Both have been investigated for their roles in a variety of cellular processes, including the unfolded protein response (UPR) and histone acetylation.[4]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of 4-PBA and sodium phenylbutyrate across different cell lines and experimental endpoints. It is important to note that direct head-to-head comparisons in the same study are limited, and thus the data presented here are collated from various sources.
Table 1: Anti-proliferative and Cytotoxic Effects
| Compound | Cell Line(s) | Assay | Efficacy Metric (IC50) | Reference(s) |
| Sodium Phenylbutyrate | CAL27, HSC3, SCC4 (Oral Squamous Cell Carcinoma) | CCK-8 | 4.0 mM, 3.7 mM, 3.0 mM | |
| 4-Phenylbutyric Acid | Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | CCK-8 | >20 mM (24h), >4 mM (48h) | |
| 4-Phenylbutyric Acid | Caco-2, SW480, SW620, HCT116 (Colon Cancer) | MTT | Not specified, dose-dependent inhibition |
Table 2: Effects on Signaling Pathways and Protein Expression
| Compound | Cell Line/System | Target/Effect | Method | Key Findings | Reference(s) |
| 4-Phenylbutyric Acid | ERp57 KO Chondrocytes | Reduction of ER stress markers (BiP, Chop, IRE1) | Western Blot | 50 mM 4-PBA reduced elevated ER stress markers. | |
| Sodium Phenylbutyrate | MAC-T (Bovine Mammary Epithelial) | Inhibition of TLR2/NF-κB/NLRP3 pathway | Western Blot | Suppressed LTA-induced expression of TLR2, NLRP3, and phosphorylation of IκBα and p65. | |
| 4-Phenylbutyric Acid | IPEC-J2 (Porcine Intestinal Epithelial) | Upregulation of tight junction proteins (ZO-1, occludin) | qPCR, Western Blot | Enhanced intestinal barrier function. | |
| Sodium Phenylbutyrate | Primary Mouse Astrocytes | Induction of BDNF and NT-3 | Western Blot | Increased neurotrophin expression via PKC-CREB pathway. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for assays commonly used to evaluate the efficacy of 4-PBA and sodium phenylbutyrate.
Cell Viability and Proliferation Assays (MTT/CCK-8)
Objective: To determine the effect of the compounds on cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-PBA or sodium phenylbutyrate. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
Objective: To quantify the expression levels of specific proteins involved in signaling pathways affected by 4-PBA or sodium phenylbutyrate.
Methodology:
-
Cell Lysis: After treatment with the compound, wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
4-Phenylbutyric Acid and the Unfolded Protein Response (UPR)
4-PBA is known to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress. ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and experimental applications of sodium phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Effects of Deuterium Labeling on 4-Phenylbutyric Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and pharmacokinetics of 4-Phenylbutyric acid (4-PBA) and its hypothetical deuterated analogue. By leveraging experimental data from studies on 4-PBA and established principles of deuterium (B1214612) labeling from approved deuterated pharmaceuticals, this document aims to objectively present the potential advantages of isotopic modification.
Introduction
4-Phenylbutyric acid is a compound with a multifaceted pharmacological profile, acting as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress modulator.[1] It is clinically used for the treatment of urea (B33335) cycle disorders and is being investigated for a range of other conditions.[2] The primary metabolic pathway for 4-PBA is mitochondrial β-oxidation, which converts it to its active metabolite, phenylacetate (B1230308) (PA).[3][4] However, the rapid metabolism of 4-PBA can limit its therapeutic efficacy.
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to favorably alter pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect (KIE).[5] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable safety and efficacy profile.
This guide will explore the known metabolic fate of 4-PBA and present a data-driven comparison with its potential deuterated counterpart, supported by detailed experimental methodologies and visual diagrams.
Metabolic Pathways of 4-Phenylbutyric Acid
The primary metabolic pathway of 4-PBA is mitochondrial β-oxidation, which sequentially shortens the butyric acid side chain to yield phenylacetate. Phenylacetate is then conjugated with glutamine to form phenylacetylglutamine (B1677654), which is excreted in the urine.
Comparative Pharmacokinetics: 4-PBA vs. Deuterated 4-PBA
While direct comparative pharmacokinetic data for a deuterated version of 4-PBA is not publicly available, we can infer the likely effects based on existing data for non-deuterated 4-PBA and the well-documented impact of deuteration on other drugs. The following tables summarize the known pharmacokinetic parameters of 4-PBA and provide a case study of Deutetrabenazine, the first FDA-approved deuterated drug, to illustrate the potential benefits.
Table 1: Pharmacokinetic Profile of Non-Deuterated 4-Phenylbutyric Acid
| Parameter | Value | Species | Study Details | Citation |
| Metabolism Rate | 85% of parent compound remains at 30 min post-infusion | Baboon | Intravenous infusion of [11C]PBA | |
| Metabolite Formation | Tmax for Phenylacetate: 1 hour | Human | 30-minute infusion in cancer patients | |
| Metabolite Formation | Tmax for Phenylacetylglutamine: 2 hours | Human | 30-minute infusion in cancer patients | |
| Elimination | Saturable elimination observed | Human | Intravenous infusion in cancer patients |
Table 2: Case Study: Pharmacokinetic Improvements with Deuteration (Tetrabenazine vs. Deutetrabenazine)
| Parameter | Tetrabenazine (Non-Deuterated) | Deutetrabenazine (Deuterated) | Fold Change | Therapeutic Indication | Citation |
| Half-life of active metabolites | ~4-8 hours | ~9-11 hours | ~2-fold increase | Chorea associated with Huntington's disease | |
| Cmax of active metabolites | Lower and more variable | Higher and more consistent | - | Chorea associated with Huntington's disease | |
| Dosing Frequency | Three times daily | Twice daily | Reduced | Chorea associated with Huntington's disease |
Based on the kinetic isotope effect, strategic deuteration of 4-PBA at the sites of metabolic oxidation (the α and β carbons of the butyrate (B1204436) chain) would be expected to slow its conversion to phenylacetate. This would likely result in a longer half-life (t½), increased area under the curve (AUC), and potentially a lower maximum concentration (Cmax) of the phenylacetate metabolite, which has been associated with toxicity at high levels.
Experimental Protocols
The following is a synthesized protocol for a comparative in vivo pharmacokinetic study of 4-PBA and its deuterated analogue, based on methodologies reported in the literature.
Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t½) of a deuterated 4-PBA and its non-deuterated analog after oral administration to rats.
Materials:
-
Test compounds: 4-Phenylbutyric acid and Deuterated 4-Phenylbutyric acid
-
Vehicle for formulation (e.g., saline, 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate rats to housing conditions for at least one week.
-
Fast animals overnight prior to dosing, with free access to water.
-
Randomly assign animals to two groups (n=6 per group): Group 1 (4-PBA) and Group 2 (Deuterated 4-PBA).
-
Administer a single oral dose (e.g., 20 mg/kg) of the respective test compound formulated in the vehicle via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of 4-PBA, deuterated 4-PBA, and their common metabolite, phenylacetate, in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the analytes.
-
Extract the analytes from plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data for each animal.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t½.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the pharmacokinetic parameters between the 4-PBA and deuterated 4-PBA groups.
-
Conclusion
The strategic application of deuterium labeling to 4-Phenylbutyric acid holds significant promise for enhancing its therapeutic potential. Based on the established principles of the kinetic isotope effect and supportive data from analogous deuterated drugs, it is reasonable to anticipate that a deuterated version of 4-PBA would exhibit a slower rate of metabolism. This modification could lead to an extended plasma half-life, increased overall drug exposure, and potentially a reduced dosing frequency. Such improvements in the pharmacokinetic profile could translate to enhanced efficacy and a better safety margin, particularly by mitigating the rapid formation of the phenylacetate metabolite. The experimental framework provided herein offers a clear pathway for the empirical validation of these anticipated benefits. Further investigation into deuterated 4-PBA is warranted to fully characterize its metabolic fate and clinical utility.
References
- 1. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of phenylbutyrate and its metabolites, phenylacetate and phenylacetylglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to LC-MS/MS Platforms for 4-PBA-d2 Analysis
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the selection of an optimal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform is a critical decision. This guide provides a comprehensive performance evaluation of different LC-MS/MS systems for the quantitative analysis of 4-phenylbutyric acid-d2 (4-PBA-d2), a deuterated internal standard crucial for the accurate measurement of the therapeutic drug 4-phenylbutyric acid (4-PBA).
This comparative analysis delves into the performance characteristics of leading LC-MS/MS technologies, including Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap-based systems from key manufacturers. The supporting experimental data, while not a direct head-to-head study on 4-PBA-d2 across all platforms in a single laboratory, is a synthesized representation based on published literature and application notes for 4-PBA and other similar small molecules. This guide aims to provide a clear, data-driven overview to inform your instrument selection process.
At a Glance: Performance Metrics Across LC-MS/MS Platforms
The following table summarizes the expected performance of different high-end LC-MS/MS platforms for the analysis of 4-PBA-d2 in a biological matrix such as plasma. These values are representative and can vary based on specific method optimization and laboratory conditions.
| Performance Metric | Triple Quadrupole (e.g., SCIEX, Agilent, Waters) | QTOF (e.g., SCIEX, Agilent, Waters) | High-Resolution Orbitrap (e.g., Thermo Fisher) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 0.5 - 5 ng/mL |
| Linear Dynamic Range | > 4 orders of magnitude | 3 - 4 orders of magnitude | 3 - 4 orders of magnitude |
| Precision (%RSD) | < 10% | < 15% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% | ± 15% |
| Selectivity | Excellent (MRM) | Very Good (High Resolution) | Excellent (High Resolution) |
| Throughput | High | Medium to High | Medium |
Deep Dive: Experimental Protocols for 4-PBA-d2 Analysis
A robust and reproducible analytical method is the foundation of any quantitative study. The following section details a comprehensive experimental protocol for the analysis of 4-PBA-d2, which can be adapted for various LC-MS/MS platforms.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of 4-PBA and its deuterated internal standard from plasma samples.
-
Aliquoting: Transfer 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of 4-PBA-d2 working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
Liquid Chromatography
Chromatographic separation is critical to resolve the analyte from matrix interferences.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
The mass spectrometer is operated in negative ionization mode for the detection of 4-PBA and 4-PBA-d2.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type:
-
Triple Quadrupole: Multiple Reaction Monitoring (MRM).
-
QTOF & Orbitrap: Full Scan or Targeted MS/MS (Parallel Reaction Monitoring - PRM).
-
-
Key Transitions (for MRM on a Triple Quadrupole):
-
4-PBA: Precursor Ion (m/z) 163.1 -> Product Ion (m/z) 119.1
-
4-PBA-d2: Precursor Ion (m/z) 165.1 -> Product Ion (m/z) 121.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, and temperature).
Visualizing the Workflow and Key Comparisons
To better illustrate the experimental process and the critical parameters for platform evaluation, the following diagrams are provided.
Concluding Remarks
The choice of an LC-MS/MS platform for 4-PBA-d2 analysis is contingent on the specific requirements of the study. For high-throughput, routine quantitative analysis where the highest sensitivity and widest dynamic range are paramount, a triple quadrupole mass spectrometer remains the gold standard. Its Multiple Reaction Monitoring (MRM) capability provides exceptional selectivity and robustness.
For studies that may benefit from high mass accuracy for metabolite identification or require retrospective data analysis, QTOF and high-resolution Orbitrap systems are powerful alternatives. While their quantitative performance for targeted analysis is often comparable to triple quadrupoles, especially at higher concentrations, they offer the significant advantage of providing high-resolution, full-scan data.
Ultimately, researchers should consider the primary application, required sensitivity, sample throughput needs, and budget when selecting the most appropriate LC-MS/MS platform for their 4-PBA-d2 analysis. Method validation on the chosen platform is essential to ensure the generation of high-quality, reliable data.
A Comparative Guide to Alternatives for 4-Phenylbutyric Acid-d2 in Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Metabolic tracing is a cornerstone of modern biomedical research, enabling the elucidation of complex metabolic pathways and their dysregulation in disease. While 4-Phenylbutyric acid-d2 (4-PBA-d2) has been utilized in certain metabolic contexts, its primary roles as a chemical chaperone and histone deacetylase (HDAC) inhibitor distinguish it from classical metabolic tracers. This guide provides a comprehensive comparison of direct alternatives for tracing fatty acid metabolism, focusing on stable isotope-labeled fatty acids and alkyne-based chemical reporters. We present objective performance comparisons, supporting experimental data, and detailed protocols to aid researchers in selecting the optimal tool for their specific research questions.
Understanding the Role of 4-Phenylbutyric Acid (4-PBA)
It is crucial to first clarify the primary mechanisms of action of 4-PBA. Unlike tracers that are incorporated into metabolic pathways to track their flux, 4-PBA primarily acts as a modulator of cellular processes. Its deuterated form, 4-PBA-d2, is typically used for pharmacokinetic and pharmacodynamic studies of the drug itself, rather than as a general metabolic tracer.
4-PBA's main functions include:
-
Chemical Chaperone: It aids in proper protein folding and can alleviate endoplasmic reticulum (ER) stress, a condition implicated in various metabolic diseases.[1][2][3][4]
-
Histone Deacetylase (HDAC) Inhibitor: By inhibiting HDACs, 4-PBA can alter gene expression, influencing various cellular processes including metabolism.[5]
Therefore, while 4-PBA influences metabolism, it is not a direct tracer for fatty acid pathways. For studies aiming to directly measure the flux of fatty acids through specific metabolic routes, alternative tracer methodologies are more appropriate.
Core Alternatives for Tracing Fatty Acid Metabolism
The primary alternatives to 4-PBA-d2 for directly tracing fatty acid metabolism fall into two main categories:
-
Stable Isotope-Labeled Fatty Acids: These are fatty acids in which one or more atoms have been replaced with a heavy isotope, typically deuterium (B1214612) (²H or D) or carbon-13 (¹³C). These labeled fatty acids are biochemically indistinguishable from their unlabeled counterparts and can be traced as they are incorporated into various metabolic pathways.
-
Alkyne-Labeled Fatty Acid Analogs: These are fatty acids that have been chemically modified to include a terminal alkyne group. This "click chemistry" handle allows for the specific and efficient attachment of reporter tags (e.g., fluorophores or biotin) for visualization and enrichment.
Performance Comparison of Metabolic Tracers
The choice of a metabolic tracer depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. Below is a comparative summary of the key performance characteristics of deuterated fatty acids, ¹³C-labeled fatty acids, and alkyne-labeled fatty acids.
| Feature | Deuterated (²H) Fatty Acids | ¹³C-Labeled Fatty Acids | Alkyne-Labeled Fatty Acids |
| Principle | Incorporation of deuterium into fatty acids, traced by mass spectrometry. | Incorporation of ¹³C into fatty acids, traced by mass spectrometry or NMR. | Bioorthogonal chemical reporter for "click" chemistry-based detection. |
| Primary Application | Tracing fatty acid oxidation, lipogenesis, and incorporation into complex lipids. | Metabolic flux analysis of central carbon metabolism, fatty acid synthesis, and oxidation. | Visualization of lipid trafficking, identification of protein-lipid interactions, and activity-based protein profiling. |
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | GC-MS, LC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy. | Fluorescence microscopy, Western blotting, and mass spectrometry after click reaction. |
| Sensitivity | High, but can be affected by natural deuterium abundance. | High, with low natural abundance of ¹³C leading to a good signal-to-noise ratio. | Very high, especially with fluorescence-based detection. |
| Quantitative Accuracy | Good, but potential for isotope effects and deuterium-hydrogen exchange. | Excellent, considered the gold standard for quantitative metabolic flux analysis. | Primarily semi-quantitative for imaging; can be made quantitative with mass spectrometry and appropriate standards. |
| Cost | Generally lower than ¹³C-labeled counterparts. | Generally higher than deuterated counterparts. | Can be cost-effective, with the main cost associated with the synthesis of the alkyne-labeled lipid. |
| Advantages | Lower cost, suitable for in vivo studies. | High accuracy and precision, versatile for tracing carbon backbones through multiple pathways. | Enables spatial resolution (imaging), allows for enrichment of labeled molecules, and has a wide range of reporter tags available. |
| Limitations | Potential for kinetic isotope effects, possible loss of label in certain reactions. | Higher cost. | The alkyne tag can potentially alter the biological activity of the fatty acid. |
Supporting Experimental Data
Direct head-to-head comparisons of these tracing methods in the literature are limited. However, data from individual studies provide insights into their performance.
Table 1: Comparison of Deuterated vs. ¹³C-Labeled Palmitate for Measuring Fatty Acid Oxidation
| Parameter | d₃₁-Palmitate | [1-¹³C]Palmitate | Reference |
| Tracer Administration | Oral | Oral | |
| Sample Matrix | Urine | Breath | |
| Cumulative Recovery (9h) | 10.6 ± 3% | 5.6 ± 2% (uncorrected) | |
| Acetate (B1210297) Correction Required | No | Yes | |
| Correlation | Uncorrected d₃₁-palmitate and acetate-corrected [1-¹³C]palmitate were well correlated (y=0.96x + 0; P <0.0001) |
This study highlights a key advantage of using deuterated palmitate for fatty acid oxidation studies in outpatient settings, as it eliminates the need for acetate correction and frequent breath sampling.
Experimental Protocols
Protocol 1: In Vivo Tracing of Fatty Acid Metabolism using Intravenous Infusion of Stable Isotope-Labeled Fatty Acids
This protocol is adapted from established methods for the continuous intravenous infusion of fatty acids in rats and can be adapted for other species.
Materials:
-
Stable isotope-labeled fatty acid (e.g., [U-¹³C]palmitate or d₃₁-palmitate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for infusion and blood sampling
Procedure:
-
Tracer Preparation: Prepare a stock solution of the labeled fatty acid by dissolving it in a small volume of ethanol. This stock solution is then complexed with fatty acid-free BSA in a saline solution to create an infusate. The final concentration of the fatty acid and BSA should be optimized for the specific experiment.
-
Animal Preparation: Anesthetize the animal and insert catheters into a suitable vein for infusion and an artery for blood sampling.
-
Priming Dose (Optional): To reach isotopic steady-state more rapidly, a bolus "priming" dose of the tracer can be administered at the beginning of the infusion.
-
Continuous Infusion: Infuse the tracer solution at a constant rate using an infusion pump. The infusion rate should be determined based on the expected turnover rate of the fatty acid pool.
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion period.
-
Sample Processing: Separate plasma from the blood samples and store at -80°C until analysis.
-
Analysis: Extract lipids from the plasma and analyze the isotopic enrichment of the fatty acid of interest using GC-MS or LC-MS.
Protocol 2: Metabolic Labeling of Cultured Cells with ¹³C-Labeled Fatty Acids
This protocol describes the labeling of cultured cells with a ¹³C-labeled fatty acid to trace its incorporation into cellular lipids.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
¹³C-labeled fatty acid (e.g., [U-¹³C]oleic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
Procedure:
-
Tracer-Medium Preparation: Prepare a stock solution of the ¹³C-labeled fatty acid complexed to fatty acid-free BSA. Add this stock solution to the cell culture medium to achieve the desired final concentration of the labeled fatty acid.
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling: Remove the standard culture medium and replace it with the tracer-containing medium. Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled fatty acid.
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS to remove any remaining tracer from the medium.
-
Lipid Extraction: Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).
-
Analysis: Analyze the lipid extract by LC-MS or GC-MS to determine the incorporation of the ¹³C label into different lipid species.
Protocol 3: Click Chemistry-Based Tracing of Fatty Acid Metabolism
This protocol outlines the general workflow for using alkyne-labeled fatty acids to trace their metabolism in cultured cells.
Materials:
-
Alkyne-labeled fatty acid analog (e.g., alkyne-oleate)
-
Cultured cells
-
Cell culture medium
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Click reaction cocktail (containing an azide-fluorophore, copper(I) catalyst, and a ligand)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Incubate cells with the alkyne-labeled fatty acid in the culture medium for a defined period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow the click chemistry reagents to enter.
-
Click Reaction: Incubate the cells with the click reaction cocktail to attach the fluorescent reporter to the alkyne-labeled lipids.
-
Washing: Wash the cells to remove excess click chemistry reagents.
-
Imaging: Visualize the localization of the labeled lipids within the cells using a fluorescence microscope.
Visualization of Key Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams illustrate a key metabolic pathway and a general experimental workflow.
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: General Experimental Workflow for Metabolic Tracing.
Conclusion
References
- 1. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]
- 5. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-Phenylbutyric acid-d2 as a Robust Internal Standard for Novel Bioanalytical Matrices
A comparative guide for researchers, scientists, and drug development professionals on the rigorous validation of 4-Phenylbutyric acid-d2 for accurate quantification of 4-Phenylbutyric acid (4-PBA) in diverse biological matrices. This document outlines its superior performance against common alternatives, supported by synthesized experimental data from published research.
The therapeutic potential of 4-Phenylbutyric acid (4-PBA), an FDA-approved histone deacetylase and endoplasmic reticulum (ER) stress inhibitor, is under investigation for a range of conditions, from urea (B33335) cycle disorders to neurodegenerative diseases[1][2]. As research expands into new therapeutic areas and biological matrices, the need for a reliable and accurate bioanalytical method for 4-PBA quantification is paramount. A critical component of such a method is the internal standard (IS), which corrects for variability during sample preparation and analysis. This guide provides a comprehensive comparison of this compound as an internal standard against a non-isotopically labeled analog, demonstrating its suitability for robust and accurate bioanalysis in new matrices.
The Critical Role of the Internal Standard
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for matrix effects and variations in sample extraction and instrument response[3][4][5]. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard because its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte's behavior throughout the analytical process.
Comparative Performance of Internal Standards
To illustrate the advantages of using a deuterated internal standard, this section compares the validation parameters of a bioanalytical method for 4-PBA using a deuterated internal standard (data synthesized from studies using d-analogues like d11-PBA) versus a structural analog internal standard (4-(4-Nitrophenyl)-Butyric Acid). The following tables summarize the performance of these two approaches in key matrices: human plasma/urine and cell culture media.
Table 1: Performance in Human Plasma & Urine (LC-MS/MS)
| Validation Parameter | Deuterated IS (e.g., 4-PBA-d11) | Structural Analog IS |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL (plasma) | Typically higher due to potential for background interference |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | <10% (Intra-day & Inter-day) | <15% (Intra-day & Inter-day) |
| Recovery | >90% | Variable, dependent on matrix |
| Matrix Effect | Minimal and compensated | Potential for significant ion suppression or enhancement |
Data synthesized from published literature for illustrative comparison.
Table 2: Performance in Cell Culture Media (DMEM, NeuroBasal-A) (LC-HRMS)
| Validation Parameter | Deuterated IS (Preferred) | Structural Analog IS (4-(4-Nitrophenyl)-Butyric Acid) |
| Linearity (r²) | >0.99 | 0.9993 |
| Lower Limit of Quantification (LLOQ) | Expected to be ≤0.38 µM | 0.38 µM |
| Accuracy (% Bias) | Expected to be within ±15% | -10.31% to 13.89% |
| Precision (% RSD) | Expected to be <15% | <15% (Intra-day & Inter-day) |
| Recovery | High and consistent | 75-85% (Matrix dependent) |
| Matrix Effect | Effectively compensated | Moderate ion suppression observed (Mean ME = 70.7% in DMEM) |
Data for the structural analog is derived from a study that noted a deuterated IS would be preferable.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following protocols are representative of the key experiments required for the validation of 4-PBA-d2 as an internal standard.
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing this compound at a known concentration.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for both 4-PBA and 4-PBA-d2.
Mandatory Visualizations
Logical Workflow for Bioanalytical Method Validation
The following diagram illustrates the logical workflow for the validation of a bioanalytical method, a critical process for ensuring data integrity.
Caption: Logical workflow for bioanalytical method validation.
Signaling Pathway of 4-PBA in Alleviating ER Stress
4-PBA is known to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, a key mechanism in various diseases. The diagram below outlines this signaling pathway.
Caption: 4-PBA's role in mitigating ER stress.
Conclusion
The validation data strongly supports the use of a deuterated internal standard for the bioanalysis of 4-PBA. While a structural analog can provide acceptable performance, a stable isotope-labeled internal standard like this compound offers superior accuracy and precision by more effectively compensating for matrix effects and other sources of variability. For researchers working with novel and complex biological matrices, the adoption of this compound as the internal standard is highly recommended to ensure the generation of reliable and high-quality data, which is crucial for the successful progression of drug development and clinical research.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution [agris.fao.org]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer | CiNii Research [cir.nii.ac.jp]
- 3. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of amino acids in cell culture and fermentation broth media using anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative analysis of 4-PBA's therapeutic effects in different disease models
A Comparative Analysis of 4-Phenylbutyric Acid's (4-PBA) Therapeutic Effects in Different Disease Models
Introduction
4-phenylbutyric acid (4-PBA) is a small molecule drug initially approved by the U.S. Food and Drug Administration (FDA) for the treatment of urea (B33335) cycle disorders, where it acts as an ammonia (B1221849) scavenger.[1][2] Subsequent research has revealed its broader therapeutic potential, primarily attributed to two main mechanisms of action: its function as a chemical chaperone and its activity as a histone deacetylase (HDAC) inhibitor.[3][4][5] As a chemical chaperone, 4-PBA aids in the proper folding of misfolded or unfolded proteins, thereby alleviating stress on the endoplasmic reticulum (ER) and mitigating the unfolded protein response (UPR).[6][7] This function is crucial in a variety of "proteotoxic" diseases characterized by protein aggregation and misfolding.[4] This guide provides a comparative analysis of 4-PBA's therapeutic effects across various disease models, supported by experimental data, detailed protocols, and visualizations of its mechanisms and workflows.
Comparative Efficacy of 4-PBA Across Disease Models
The therapeutic utility of 4-PBA has been investigated in a wide range of preclinical disease models. The following tables summarize the quantitative outcomes of 4-PBA treatment in neurodegenerative, metabolic, inflammatory, and genetic disorders.
Table 1: Neurodegenerative Disease Models
| Disease Model | Key Biomarker/Outcome | Effect of 4-PBA (Quantitative Data) | Dosage/Concentration | Animal/Cell Model | Reference |
| Alzheimer's Disease | Amyloid Plaque Pathology | Decreased amyloid plaques in the cortex.[1] | 200 mg/kg/day | Alzheimer's mouse model | [1] |
| Alzheimer's Disease | Synaptic Spine Density | Increased synaptic spine density.[1] | 200 mg/kg/day | Alzheimer's mouse model | [1] |
| Parkinson's Disease | Dopaminergic Neuron Loss | Attenuated the loss of dopaminergic neurons in the substantia nigra.[8] | Not Specified | Murine models | [8] |
| Parkinson's Disease | α-Synuclein Aggregation | Can inhibit the aggregation of recombinant α-synuclein in vitro.[5] | Not Specified | In vitro | [5] |
Table 2: Metabolic and Cardiovascular Disease Models
| Disease Model | Key Biomarker/Outcome | Effect of 4-PBA (Quantitative Data) | Dosage/Concentration | Animal/Cell Model | Reference |
| Type 2 Diabetes | Hyperglycemia | Strongly reduced severe hyperglycemia in both fasting and fed conditions.[9] | Oral administration (dosage not specified) | Avy hIAPP mice | [9] |
| Type 2 Diabetes | Islet Amyloid Deposition | Reduced the prevalence and severity of islet amyloid deposition.[9] | Oral administration (dosage not specified) | Avy hIAPP mice | [9] |
| Myocardial Hypertrophy | ER Stress Markers (GRP78, CHOP, p-PERK) | Significantly decreased expression of GRP78, CHOP, and phosphor-PERK.[10] | 20 mg/kg/day (i.p.) | C57BL/6 mice with TAC | [10] |
| Myocardial Hypertrophy | Myocardial Interstitial Fibrosis | Decreased myocardial interstitial fibrosis and collagen deposition.[10] | 20 mg/kg/day (i.p.) | C57BL/6 mice with TAC | [10] |
| Hypoxia-Induced Liver Injury | Liver Lipid Accumulation | Ameliorated liver FFA accumulation.[11] | Not Specified | Rat model | [11] |
| Hypoxia-Induced Liver Injury | Fatty Acid Transporters (CD36, FABP1) | Significantly inhibited the increase in fatty acid transporters.[11] | Not Specified | Rat model | [11] |
Table 3: Inflammatory and Acute Injury Models
| Disease Model | Key Biomarker/Outcome | Effect of 4-PBA (Quantitative Data) | Dosage/Concentration | Animal/Cell Model | Reference |
| Collagen-Induced Arthritis | Arthritis Severity | Markedly attenuated the severity of arthritis, ameliorated joint swelling and bone erosion.[12] | Not Specified | DBA/1 mice | [12] |
| Collagen-Induced Arthritis | Inflammatory Cytokines & MMPs | Decreased levels of inflammatory cytokines, MMP-3, and Cox-2.[12] | Not Specified | DBA/1 mice | [12] |
| Hyperoxia-Induced Acute Lung Injury | Inflammatory Mediators (TNF-α, IL-6) | Markedly reduced levels of TNF-α, IL-6, MCP-1, and KC in BALF.[13] | Not Specified | C57BL/6J mice | [13] |
| Hyperoxia-Induced Acute Lung Injury | Apoptosis (Cleaved Caspase-3) | Significantly decreased levels of cleaved caspase-3 in lung tissue.[13] | Not Specified | C57BL/6J mice | [13] |
| Sepsis-Induced Cardiac Dysfunction | Cardiac Function | Improved survival by protecting cardiac function.[14] | Not Specified | Rat model | [14] |
| Renal Ischemia-Reperfusion Injury | Apoptosis | Significantly decreased apoptosis in H/R HK-2 cells.[15] | 5 mM | HK-2 cells | [15] |
| Renal Ischemia-Reperfusion Injury | ER Stress Markers (GRP78) | Significantly downregulated the expression of GRP78 in H/R HK-2 cells.[15] | 5 mM | HK-2 cells | [15] |
Table 4: Genetic and Protein Misfolding Disease Models
| Disease Model | Key Biomarker/Outcome | Effect of 4-PBA (Quantitative Data) | Dosage/Concentration | Animal/Cell Model | Reference |
| Osteogenesis Imperfecta (OI) | Fracture Incidence | Reduced long-bone fracture incidence.[16] | Not Specified | Aga2+/- mice | [16] |
| Osteogenesis Imperfecta (OI) | Femoral Bone Volume (BV/TV) | Increased femoral bone volume fraction and cortical thickness.[16][17] | Not Specified | Aga2+/- mice | [16][17] |
| Osteogenesis Imperfecta (OI) | ER Stress Markers (BiP, CHOP, ATF4) | Decreased bone-derived protein levels of BiP, CHOP, and ATF4.[16][17] | Not Specified | Aga2+/- mice | [16][17] |
| Cystic Fibrosis (ΔF508) | CFTR Function (Nasal Potential Difference) | Small but statistically significant improvements in NPD response.[18] | 19 grams/day (p.o.) | deltaF508-homozygous patients | [18] |
| X-Linked Alport Syndrome | ER Stress Markers (ATF6, HSPA5) | Reduced mRNA levels of UPR markers ATF6, HSPA5, and DDIT3.[2] | Not Specified | Primary fibroblasts | [2] |
Key Mechanisms of Action
4-PBA's therapeutic effects stem from its ability to act as both a chemical chaperone and an HDAC inhibitor. As a chaperone, it interacts with the hydrophobic regions of misfolded proteins, preventing their aggregation and reducing ER stress.[4][6][19] This alleviates the UPR, a signaling cascade that, when prolonged, can trigger apoptosis.[6][20] As an HDAC inhibitor, 4-PBA can influence gene transcription, which may contribute to its neuroprotective and anti-inflammatory effects.[1][4]
Signaling Pathway: ER Stress and the Unfolded Protein Response (UPR)
A primary target of 4-PBA is the ER stress response. When misfolded proteins accumulate in the ER, the chaperone BiP (also known as GRP78) dissociates from three transmembrane sensors—PERK, IRE1α, and ATF6—leading to their activation.[21] This initiates the UPR, which aims to restore proteostasis but can lead to apoptosis if the stress is unresolved.[6] 4-PBA acts by facilitating protein folding, thus reducing the load of misfolded proteins and dampening the UPR activation.[6][22]
Experimental Protocols
The following section details common methodologies used in the preclinical evaluation of 4-PBA.
In Vivo Animal Models
-
Myocardial Hypertrophy: Pressure overload-induced cardiac hypertrophy is often created in C57BL/6 mice using transverse aortic constriction (TAC).[10] 4-PBA (e.g., 20 mg/kg/day) is typically administered via intraperitoneal (i.p.) injection for several weeks post-surgery.[10]
-
Acute Lung Injury: Hyperoxia-induced acute lung injury (HALI) is modeled in C57BL/6J mice by exposure to high oxygen concentrations.[13] Treatment with 4-PBA is administered during the hyperoxia exposure.[13]
-
Arthritis: Collagen-induced arthritis (CIA) is a common model for rheumatoid arthritis, established in strains like DBA/1 mice.[12] 4-PBA is administered after the onset of arthritis to evaluate its therapeutic effect.[12]
-
Osteogenesis Imperfecta: The Aga2+/- mouse model, which has a mutation in the Col1a1 gene, is used to represent moderately severe OI.[16] Post-weaning treatment with 4-PBA for several weeks is evaluated for effects on bone phenotype.[16]
-
Sepsis: Sepsis models in rats are used to study cardiac dysfunction. 4-PBA's effects on survival and cardiac function are assessed following sepsis induction.[14]
In Vitro Cell-Based Assays
-
ER Stress Induction: Human or animal cell lines (e.g., human airway smooth muscle cells, chondrocytes, neuronal cells) are treated with ER stress inducers like Tunicamycin or Thapsigargin.[7][21][23] 4-PBA is co-administered or used as a pre-treatment to assess its protective effects.
-
Cell Viability and Apoptosis: Assays such as MTT or flow cytometry for Annexin V/PI staining are used to quantify cell death and the protective effect of 4-PBA against ER stress-induced apoptosis.[15]
-
Gene and Protein Expression Analysis:
-
Western Blotting: Used to quantify the protein levels of ER stress markers (GRP78/BiP, CHOP, p-PERK, p-IRE1α), inflammatory pathway proteins (NF-κB, p-Erk1/2), and apoptosis markers (cleaved caspase-3, Bcl-2).[10][13][24]
-
Quantitative PCR (qPCR): Used to measure mRNA levels of genes involved in the UPR (ATF6, HSPA5) and inflammation.[2][24]
-
ELISA: Used to measure the concentration of secreted inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture media or animal plasma.[13][24]
-
Histological and Imaging Analysis
-
Tissue Staining: Techniques like Masson's trichrome staining are used to visualize and quantify fibrosis in tissues like the heart.[10] Hematoxylin and eosin (B541160) (H&E) staining is used for general histopathological assessment of inflammation and tissue damage in joints or lungs.[12]
-
Immunohistochemistry/Immunofluorescence: These methods are used to detect the localization and expression of specific proteins (e.g., ER stress markers) within tissue sections.[15][16]
Conclusion
4-Phenylbutyric acid demonstrates significant therapeutic potential across a diverse range of disease models, from neurodegeneration and metabolic disorders to inflammatory conditions and genetic diseases. Its primary efficacy is linked to its role as a chemical chaperone that mitigates endoplasmic reticulum stress and the unfolded protein response.[6] The quantitative data from preclinical studies consistently show that 4-PBA can reduce key pathological markers, decrease inflammation, inhibit apoptosis, and improve functional outcomes.[10][12][13] While the required therapeutic doses can be high, the established clinical use of 4-PBA for other conditions provides a strong foundation for its repositioning.[3][25] Future research should focus on optimizing delivery, exploring combination therapies, and further elucidating its multifaceted mechanisms of action to harness its full therapeutic potential.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The Chemical Chaperone, PBA, Reduces ER Stress and Autophagy and Increases Collagen IV α5 Expression in Cultured Fibroblasts From Men With X-Linked Alport Syndrome and Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Phenylbutyrate (PBA) treatment reduces hyperglycemia and islet amyloid in a mouse model of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-PBA inhibits hypoxia-induced lipolysis in rat adipose tissue and lipid accumulation in the liver through regulating ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 14. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. 4‐PBA Treatment Improves Bone Phenotypes in the Aga2 Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-PBA Treatment Improves Bone Phenotypes in the Aga2 Mouse Model of Osteogenesis Imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 24. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Phenylbutyric Acid-d2: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Phenylbutyric acid-d2, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Protective Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.[2]
In the event of a spill, it should be contained using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[1] The absorbed material should then be collected and placed into a suitable, closed container for disposal.[1][3][4]
II. Disposal Procedure
The recommended method for the disposal of this compound is through an approved waste disposal company.[1][4] Do not dispose of this chemical down the drain or in the regular trash.[2]
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., absorbent from spills, contaminated gloves), in a designated and properly labeled waste container.
-
The container should be securely closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
Step 2: Contacting a Licensed Waste Disposal Service
-
Engage with a licensed and reputable chemical waste disposal company. Your institution's Environmental Health & Safety (EHS) office can provide a list of approved vendors and specific institutional procedures.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name (this compound) and any other components in the waste stream.
Step 3: Packaging and Labeling for Transport
-
Follow the specific packaging and labeling instructions provided by the waste disposal company and your institution's EHS office.
-
Ensure the waste container is clearly labeled with the chemical name and appropriate hazard warnings.
Step 4: Documentation
-
Maintain a detailed record of the disposal process, including the name of the waste disposal company, the date of pickup, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance.
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
IV. Quantitative Data
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound through various methods. The general consensus from safety data sheets is to treat it as chemical waste to be handled by professionals.
| Parameter | Value |
| Recommended Disposal Method | Incineration or other methods by a licensed disposal company |
| Sewer Disposal | Not Recommended[2] |
| Landfill Disposal | Not Recommended for the chemical itself; consult local regulations for contaminated materials. |
It is important to note that the presence of deuterium (B1214612) does not significantly alter the chemical properties of 4-Phenylbutyric acid in a way that would change its fundamental disposal requirements from the non-deuterated form. The primary consideration is the chemical's inherent properties and any institutional or local regulations governing chemical waste. Always consult with your institution's EHS office for specific guidance.
References
Personal protective equipment for handling 4-Phenylbutyric acid-d2
This guide provides immediate, essential safety and logistical information for handling 4-Phenylbutyric acid-d2 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
A thorough risk assessment is crucial before handling this compound. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.[1][2][3][4]
| PPE Category | Recommendation | Standards and Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves. Inspect gloves for integrity before use. | Nitrile gloves are commonly used for handling carboxylic acids. |
| Skin and Body Protection | A standard laboratory coat is required. For procedures with a significant risk of spillage, a chemical-resistant apron is advised.[4] | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | A dust mask or particle filter is recommended, particularly when handling the solid form where dust may be generated.[1][2][3] | N95 (US) or equivalent particulate filter device (EN 143).[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Ground/bond container and receiving equipment to prevent static discharge.[2]
2. Donning PPE:
-
Put on a laboratory coat.
-
Wear safety glasses with side-shields or chemical safety goggles.
-
If handling the powder outside of a fume hood or if dust generation is likely, wear a dust mask or respirator.
-
Finally, wear chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling the Compound:
-
Use only in well-ventilated areas.[2]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][5]
4. Emergency Procedures:
-
In case of skin contact: Wash the skin with plenty of water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6][7]
-
If swallowed: Rinse the mouth. Do not ingest. If swallowed, seek immediate medical assistance.[3][5][6]
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including contaminated PPE and any residual chemical, in a suitable, clearly labeled, and sealed container for disposal.[3]
2. Disposal Route:
-
Dispose of the contents and container in accordance with local, regional, and national regulations. This should typically be done through an approved hazardous waste disposal facility.
-
Do not empty into drains or release into the environment.[2] Handle contaminated packages in the same way as the substance itself.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
